2-Methoxy-2,4-diphenylfuran-3-one
描述
Structure
3D Structure
属性
IUPAC Name |
2-methoxy-2,4-diphenylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-19-17(14-10-6-3-7-11-14)16(18)15(12-20-17)13-8-4-2-5-9-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWINLJDTOJSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=O)C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964867 | |
| Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-57-0 | |
| Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2,4-diphenylfuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2,4-diphenyl-3(2H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-2,4-diphenylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-2,4-diphenylfuran-3-one, a fluorogenic compound of significant interest in bioanalytical chemistry. Due to the limited availability of a direct, step-by-step synthetic protocol in published literature, this document outlines a proposed two-step synthetic pathway. This pathway commences with the synthesis of the 2,4-diphenyl-3(2H)-furanone core from benzil, followed by a methoxylation step to yield the final product. This guide includes detailed proposed experimental protocols, tabulated physical and spectroscopic data, and diagrams illustrating the synthetic workflow and reaction mechanism, designed to support researchers in the fields of organic synthesis and drug development.
Introduction
This compound, also known by the acronym MDPF, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary amines. This property has led to its use as a valuable tool for the sensitive detection and quantification of biomolecules.[1] This guide details a plausible and chemically sound synthetic route to this important compound, addressing the current gap in readily accessible, detailed synthetic procedures.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 2,4-diphenyl-3(2H)-furanone. This involves a Johnson-Corey-Chaykovsky reaction between benzil and a sulfur ylide, such as dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide.[2][3] This reaction is expected to form an epoxide, which then undergoes an intramolecular rearrangement to yield the furanone ring. The initial product is likely the 2-hydroxy tautomer.
-
Step 2: Methoxylation of 2-hydroxy-2,4-diphenylfuran-3-one. The hemiacetal functionality of the 2-hydroxy tautomer is then converted to a methyl acetal by reaction with methanol, likely under acidic catalysis, to yield the final product, this compound.
The overall proposed synthetic scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | MDPF, 2,4-Diphenyl-2-methoxy-3(2H)-furanone | |
| CAS Number | 50632-57-0 | |
| Molecular Formula | C₁₇H₁₄O₃ | |
| Molecular Weight | 266.29 g/mol | |
| Appearance | Solid | |
| Purity | ≥98.0% (HPLC) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data (Predicted)
The following tables present predicted spectroscopic data for the final product based on its known structure. Experimental data is not widely available.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.60 | m | 10H | Aromatic protons |
| 6.10 | s | 1H | Vinylic proton |
| 3.40 | s | 3H | Methoxy protons |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 195-205 | C=O (Ketone) |
| 160-170 | C=C (Vinylic) |
| 125-135 | Aromatic carbons |
| 110-120 | C-O (Acetal) |
| 50-60 | OCH₃ (Methoxy) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (Aromatic) |
| 2950-2850 | C-H stretch (Aliphatic) |
| 1720-1700 | C=O stretch (Ketone) |
| 1650-1600 | C=C stretch (Alkene) |
| 1200-1000 | C-O stretch (Acetal) |
MS (Mass Spectrometry) Data
| m/z Value | Assignment |
| 266.09 | [M]⁺ (Molecular ion) |
| 235.08 | [M - OCH₃]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols (Proposed)
Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions, as a detailed, verified procedure for this specific synthesis is not available in the literature. These protocols should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 2-Hydroxy-2,4-diphenylfuran-3-one
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil, and then carefully decant the THF.
-
Add anhydrous DMSO to the flask, and then add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise, maintaining the temperature below 25°C.
-
Stir the resulting mixture at room temperature for 1 hour to generate the sulfur ylide.
-
Dissolve benzil (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-2,4-diphenylfuran-3-one.
Step 2: Synthesis of this compound
Materials:
-
2-Hydroxy-2,4-diphenylfuran-3-one
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-hydroxy-2,4-diphenylfuran-3-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the proposed synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of the furanone ring from benzil.
Caption: Proposed mechanism for the formation of the furanone ring from benzil.
Safety Information
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is a highly flammable and reactive substance and should be handled with extreme care.
Conclusion
This technical guide provides a detailed and structured approach to the synthesis of this compound. While a definitive, published protocol is lacking, the proposed two-step synthesis, based on well-established organic reactions, offers a robust starting point for researchers. The provided data tables and diagrams are intended to facilitate a deeper understanding of the synthesis and properties of this important fluorogenic compound. Further optimization of the proposed experimental conditions may be necessary to achieve high yields and purity.
References
Spectroscopic Properties of 2-Methoxy-2,4-diphenylfuran-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF, CAS No. 50632-57-0) could not be located. The following guide provides an overview of the expected spectroscopic properties based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The experimental protocols described are generalized procedures for the analysis of organic compounds of this nature.
Introduction
This compound, often referred to as MDPF, is a non-fluorescent molecule that has garnered significant interest in the field of bio-analytical chemistry.[1] Its primary application lies in its ability to act as a fluorogenic labeling reagent for primary and secondary amines, such as those found in proteins and peptides.[1] Upon reaction with an amine, the furanone ring undergoes a transformation to a highly fluorescent pyrrolone derivative.[1] This property makes MDPF a valuable tool for the sensitive detection and quantification of biomolecules in various analytical techniques, including chromatography, electrophoresis, and zymography.[2][3] This technical guide provides an overview of the expected spectroscopic characteristics of MDPF and detailed methodologies for their determination.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar furanone, methoxy, and phenyl-containing compounds.
Table 2.1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methoxy (-OCH₃) | 3.0 - 3.5 | Singlet | The methoxy group at an acetal-like carbon is expected to be in this range. |
| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet | Protons on the two phenyl rings will likely appear as a complex multiplet. |
| Vinyl (=CH-) | 6.0 - 6.5 | Singlet | The single proton on the furanone ring's double bond. |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 190 - 205 | Ketone carbonyl in a five-membered ring. |
| Phenyl (Ar-C) | 125 - 140 | Aromatic carbons. |
| Olefinic (=C-) | 115 - 125 | Carbon of the C=C double bond attached to a phenyl group. |
| Olefinic (=C-O) | 160 - 170 | Carbon of the C=C double bond attached to the oxygen atom. |
| Acetal (C-O-CH₃) | 100 - 110 | The C2 carbon bearing the methoxy and phenyl groups. |
| Methoxy (-OCH₃) | 50 - 60 | Methoxy carbon. |
Table 2.3: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C=C (Alkenyl) | 1640 - 1680 | Medium |
| C-O (Ether/Acetal) | 1050 - 1150 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic - Methoxy) | 2850 - 2960 | Medium |
Table 2.4: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Weight | 266.29 g/mol | |
| [M]⁺ (Molecular Ion) | m/z 266 | Expected for Electron Ionization (EI). |
| [M+H]⁺ | m/z 267 | Expected for Electrospray Ionization (ESI) in positive mode. |
| [M+Na]⁺ | m/z 289 | Common adduct in ESI. |
| Key Fragments | m/z 235 ([M-OCH₃]⁺), m/z 105 ([C₆H₅CO]⁺) | Loss of the methoxy group and the benzoyl cation are plausible fragmentation pathways. |
Table 2.5: Predicted UV-Visible Spectroscopic Data
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol/Acetonitrile | ~250 - 280 and ~320 - 350 | Moderate to High | π → π* transitions associated with the conjugated phenyl and furanone systems. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a ¹H spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve a stable signal.
-
Acquire data in positive ion mode to observe [M+H]⁺ and other adducts.
-
-
Data Acquisition (EI):
-
Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).
-
Acquire the mass spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Visible Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) of known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorbance spectrum.
-
-
Data Analysis: Identify the λmax values from the spectrum. Use the Beer-Lambert law (A = εcl) and the absorbance at λmax for the solutions of known concentration to calculate the molar absorptivity (ε).
Visualizations
The following diagrams illustrate key relationships and workflows associated with the analysis of this compound.
Caption: General experimental workflow for the spectroscopic analysis of a chemical compound.
Caption: Reaction of MDPF with a primary amine to yield a fluorescent product.
Caption: Logical relationship between MDPF's structure and its application.
References
An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-2,4-diphenylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF), a versatile fluorogenic labeling reagent. The information is compiled from supplier safety data sheets and related chemical literature to ensure safe handling, maintain compound integrity, and ensure experimental reproducibility.
Core Summary
This compound is a solid crystalline powder, typically off-white in appearance[1]. For optimal stability, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is generally between 2-8°C[2][3][4][5]. It is classified as a combustible solid and can cause skin, eye, and respiratory irritation[2][6][7]. Proper personal protective equipment (PPE) should be used during handling. While specific degradation pathways are not extensively documented, furanone structures are known to be susceptible to hydrolysis and oxidation.
Physicochemical and Storage Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 50632-57-0 | [1][2][4] |
| Molecular Formula | C₁₇H₁₄O₃ | [1][4] |
| Molecular Weight | 266.3 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Purity (Assay) | ≥98.0% (HPLC) | [1][2][3][4] |
| Recommended Storage Temp. | 2-8°C | [1][2][3][4][5] |
| Alternative Storage Temp. | -20°C | [2][3] |
| Storage Class Code | 11 (Combustible Solids) | [2][7] |
Storage and Handling Guidelines
To maintain the quality and stability of this compound, the following storage and handling procedures are recommended.
Recommended Storage Conditions
-
Short-Term Storage: For routine laboratory use, store the compound in a tightly sealed container at 2-8°C in a refrigerator[1][2][3][4].
-
Long-Term Storage: For extended periods, storage at -20°C is also cited as an acceptable condition[2][3]. To prevent degradation from moisture and atmospheric oxygen, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen)[8].
-
Container: Use a tightly closed container to prevent moisture absorption and contamination[6].
-
Environment: Store in a dry, cool, and well-ventilated area away from incompatible materials and foodstuffs[6]. The storage area should be locked for safety[6].
Handling Precautions
This compound is associated with the following hazards:
Therefore, the following precautions should be taken:
-
Use only outdoors or in a well-ventilated area[6].
-
Avoid breathing dust, fumes, or vapors[6].
-
Wear protective gloves, clothing, and eye/face protection[6].
-
Wash hands and any exposed skin thoroughly after handling[6].
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water[6]. If inhaled, move the person to fresh air[6].
Potential Degradation Pathways
-
Hydrolysis: The furanone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This process would involve the opening of the lactone ring to form a carboxylic acid derivative[8][9]. Water acting as a nucleophile can lead to a non-fluorescent 2-hydroxy-furanone[9].
-
Oxidation: Furan rings can be susceptible to oxidation, which may lead to ring-opening or the formation of other oxidized derivatives[8][10].
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic for many organic compounds[8].
-
Reactivity with Amines: It is important to note that the primary reactivity of this compound, which is exploited for its function as a labeling agent, is its reaction with primary and secondary amines. This reaction involves a nucleophilic attack by the amine on the furanone ring, leading to a ring-opening and subsequent rearrangement to form a highly fluorescent pyrrolone derivative[9]. This is not a degradation pathway in the context of stability but is a key chemical transformation.
Caption: Potential degradation pathways for this compound.
Stability Indicating Assays & Experimental Protocols
A validated stability-indicating analytical method is crucial for assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. While a specific protocol for this compound is not published, a general forced degradation study protocol is provided below.
General Forced Degradation Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2-8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours)[8].
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for 48 hours[8].
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a defined period[8].
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see below).
-
General HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Caption: General experimental workflow for forced degradation stability testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-甲氧基-2,4-二苯基-3(2H)-呋喃酮 suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-甲氧基-2,4-二苯基-3(2H)-呋喃酮 suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]
- 5. 2,5-Dimethyl-4-methoxy-3(2H)-furanone natural, = 98 , FG 4077-47-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 50632-57-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methoxy-2,4-diphenylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-2,4-diphenylfuran-3-one, with the empirical formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol , is a notable heterocyclic compound utilized primarily as a fluorescent labeling agent in biochemical and analytical applications.[1] Its utility stems from its reaction with primary and secondary amines to form highly fluorescent pyrrolone derivatives, making it a valuable tool for the sensitive detection of proteins and other biomolecules. This guide provides a comprehensive overview of its molecular structure, and while specific experimental data is not widely published, it outlines the standard methodologies for its characterization based on established spectroscopic techniques.
Molecular Structure
This compound, also known by its CAS Number 50632-57-0, possesses a central furan-3-one ring.[1] This five-membered heterocyclic core is substituted with a methoxy group at the 2-position and two phenyl groups at the 2- and 4-positions. The presence of the electron-donating methoxy group and the aromatic phenyl rings significantly influences the electronic properties and reactivity of the furanone core.
Key Structural Features:
-
Furan-3-one Core: A five-membered aromatic heterocycle containing one oxygen atom and a ketone functional group.
-
Methoxy Group (-OCH₃): Attached to the C2 position of the furanone ring.
-
Phenyl Groups (-C₆H₅): Two phenyl rings are attached to the C2 and C4 positions of the furanone ring.
Physicochemical Properties
While a comprehensive, publicly available dataset of the physicochemical properties of this compound is limited, the following information has been established:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₃ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| CAS Number | 50632-57-0 | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy (Proton NMR)
-
Expected Chemical Shifts (δ):
-
Aromatic Protons (C₆H₅): Multiple signals are expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The exact splitting patterns would depend on the substitution and coupling between adjacent protons.
-
Vinyl Proton (-CH=): A singlet is anticipated for the proton on the furanone ring, likely in the region of δ 5.0-6.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.5-4.5 ppm.
-
3.1.2. ¹³C NMR Spectroscopy (Carbon-13 NMR)
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-200 ppm, is characteristic of the ketone carbonyl group in the furanone ring.
-
Aromatic Carbons (C₆H₅): Multiple signals for the carbons of the two phenyl rings would appear in the range of δ 120-140 ppm.
-
Furanone Ring Carbons: The carbons of the furanone ring (excluding the carbonyl) are expected to resonate in the region of δ 90-170 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should produce a signal around δ 50-60 ppm.
-
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands (cm⁻¹):
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹ for the carbonyl group of the furanone ring.
-
C=C Stretch (Aromatic and Furanone): Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Furanone): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ range.
-
C-H Stretch (Aromatic and Alkyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds are expected.
-
3.2.1. Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 266.29) is expected.
-
Major Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbonyl group (-CO, m/z = 28), or cleavage of the phenyl groups.
-
3.3.1. Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
Synthesis and Reactivity
While detailed synthetic procedures for this compound are not extensively documented in readily available literature, the synthesis of the 3(2H)-furanone core is well-established. General methods often involve the cyclization of appropriate precursors.
A key chemical property of this compound is its reaction with primary amines. This reaction proceeds via a nucleophilic attack of the amine on the furanone ring, leading to the formation of a highly fluorescent 1-substituted-2,4-diphenyl-3-oxopyrrole derivative. This fluorogenic reaction is the basis for its application in fluorescence-based detection assays.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This compound is a valuable chemical tool with important applications in fluorescence-based detection. While specific, publicly available characterization data is scarce, its structure can be reliably confirmed using standard spectroscopic techniques such as NMR, IR, and mass spectrometry. The protocols and expected spectral features outlined in this guide provide a solid framework for researchers working with this and similar furanone derivatives. Further research to publish a complete spectroscopic dataset for this compound would be a valuable contribution to the scientific community.
References
In-Depth Technical Guide to the Reactivity of 2-Methoxy-2,4-diphenylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and practical overview of the reactivity of 2-Methoxy-2,4-diphenylfuran-3-one, a versatile fluorogenic reagent. The document details the core reaction mechanisms, presents quantitative data, outlines experimental protocols, and provides visualizations of the key chemical transformations.
Core Reactivity and Mechanism
This compound (MDPF) is a non-fluorescent molecule that serves as a valuable tool in analytical biochemistry.[1] Its primary reactivity lies in its reaction with primary and secondary amines to yield highly fluorescent products.[1] This reaction forms the basis for sensitive detection and quantification of amines in various applications, including protein analysis.[2][3]
The fundamental reaction mechanism is initiated by a nucleophilic attack of the amine on one of the carbonyl carbons of the furanone ring.[1] This leads to the formation of an unstable tetrahedral intermediate. Subsequently, the intermediate undergoes ring-opening, followed by a rearrangement and cyclization process to form a stable, fluorescent pyrrolinone derivative.[1] The final fluorescent product is a coplanar, fully conjugated, and cationic 2,4-diphenyl-3-oxopyrrole (diPOPy-R).[1]
Quantitative Data
The reaction of this compound with primary amines results in products with distinct spectroscopic properties. The following table summarizes key quantitative data for the starting material and a representative reaction product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λex (nm) | λem (nm) | Solvent |
| This compound | C₁₇H₁₄O₃ | 266.29 | - | - | - |
| MDPF-hexylamine adduct | - | - | 384 | 472 | Acetonitrile |
Data for the MDPF-hexylamine adduct is based on derivatization with hexylamine.[4][5]
Experimental Protocols
Objective: To synthesize a fluorescent 2,4-diphenyl-3-oxopyrrole derivative by reacting this compound with a primary amine.
Materials:
-
This compound (MDPF)
-
Primary amine (e.g., hexylamine, butylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the fluorescent product can often be visualized under a UV lamp.
-
Reaction Completion: The reaction is typically rapid, but gentle heating may be applied to ensure complete conversion if necessary.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved in a suitable organic solvent and washed with a mild aqueous acid and then brine to remove any unreacted amine and salts.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure fluorescent pyrrolinone derivative.
-
Characterization: The structure of the purified product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Theoretical Studies and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanism of the reaction between this compound and primary amines. While a specific DFT study for this exact reaction is not available in the reviewed literature, the general approach would involve calculating the energies of the reactants, intermediates, transition states, and products to map out the reaction pathway and determine the activation energies for each step.
Below are Graphviz diagrams illustrating the logical workflow of the synthesis and the proposed reaction mechanism.
References
- 1. rsc.org [rsc.org]
- 2. Use of a stable fluorescent reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone, for the visualization and purification of myelin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-2,4-diphenyl-3(2H)-furanone suitable for fluorescence, ≥98.0% (HPLC) | 50632-57-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Hydrolysis of 2-Methoxy-2,4-diphenylfuran-3-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the hydrolysis of 2-Methoxy-2,4-diphenylfuran-3-one. This furanone derivative is a notable reagent in biochemical analysis, primarily utilized for the fluorescent labeling of primary and secondary amines. However, its utility is intrinsically linked to its stability in aqueous environments, where it can undergo hydrolysis. This document outlines the expected products of this hydrolysis reaction under both acidic and basic conditions, proposes detailed reaction mechanisms, and provides hypothetical experimental protocols for conducting and analyzing this transformation. The information presented herein is intended to be a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical properties and potential degradation pathways.
Introduction
This compound is a non-fluorescent molecule that, upon reaction with primary or secondary amines, yields highly fluorescent products. This property has led to its use in sensitive detection and quantification assays. A significant competing reaction in aqueous media is the hydrolysis of the methoxy group, which leads to the formation of a non-fluorescent 2-hydroxy derivative.[1] The rate and extent of this hydrolysis are pH-dependent, making it a critical factor to consider in the design of experiments and the storage of this reagent. Understanding the hydrolysis of this compound is crucial for optimizing its application in labeling and for assessing its stability.
Hydrolysis Products
The hydrolysis of this compound involves the nucleophilic substitution of the methoxy group at the C2 position by a water molecule. The primary product of this reaction is 2-Hydroxy-2,4-diphenylfuran-3-one. Depending on the pH of the solution, this initial product may exist in equilibrium with a ring-opened form, a substituted 1,3-dione.
Table 1: Summary of Hydrolysis Conditions and Expected Products
| Condition | Catalyst | Primary Product | Potential Secondary/Equilibrium Products |
| Acidic | H₃O⁺ | 2-Hydroxy-2,4-diphenylfuran-3-one | Ring-opened 1,3-diphenyl-1,3-dioxo-2-hydroxypropane |
| Basic | OH⁻ | 2-Hydroxy-2,4-diphenylfuran-3-one | Enolate of the ring-opened 1,3-dione |
Reaction Mechanisms
The hydrolysis of this compound proceeds through different mechanisms under acidic and basic conditions. These proposed pathways are based on established principles of organic chemistry, particularly the hydrolysis of acetals and esters.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the methoxy oxygen, which converts the methoxy group into a good leaving group (methanol). Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, the 2-hydroxy derivative.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion at the electrophilic C2 carbon. This is followed by the elimination of a methoxide ion to yield the 2-hydroxy product.
Caption: Proposed mechanism for the base-catalyzed hydrolysis.
Experimental Protocols
The following are hypothetical, detailed methodologies for conducting the hydrolysis of this compound under acidic and basic conditions. These protocols are based on general procedures for similar reactions and should be optimized for specific experimental goals.
Acid-Catalyzed Hydrolysis Protocol
-
Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask.
-
Acid Addition: Add an aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄) to the flask. The final pH should be in the range of 1-3.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Base-Catalyzed Hydrolysis Protocol
-
Reaction Setup: Dissolve this compound in a water-miscible organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH) to achieve a final pH in the range of 11-13.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC or HPLC.
-
Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Analytical Characterization of Products
The hydrolysis products can be characterized using a variety of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the disappearance of the methoxy signal and the appearance of a hydroxyl proton signal (which may be exchangeable with D₂O).
-
Mass Spectrometry (MS): MS analysis will show a molecular ion peak corresponding to the mass of 2-Hydroxy-2,4-diphenylfuran-3-one.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product would be expected to show a broad O-H stretching band, in addition to the carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress and to determine the purity of the final product.
Logical Workflow for Hydrolysis Study
The following diagram illustrates a general workflow for the investigation of the hydrolysis of this compound.
Caption: General workflow for the study of hydrolysis.
Conclusion
The hydrolysis of this compound is a significant reaction that impacts its stability and application as a fluorescent labeling agent. This guide has provided a theoretical framework for understanding this process, including the expected products, reaction mechanisms under different pH conditions, and standardized protocols for its investigation. For researchers in drug development and other scientific fields utilizing this compound, a thorough understanding of its hydrolytic degradation is essential for ensuring the reliability and accuracy of experimental results. Further empirical studies are warranted to provide quantitative data on the kinetics and yields of this hydrolysis reaction.
References
Methodological & Application
Application Notes and Protocols for Fluorescent Derivatization of Amines using 2-Methoxy-2,4-diphenylfuran-3-one (MDPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines, including amino acids, biogenic amines, and pharmaceuticals, is crucial in various fields of research and drug development. Due to the lack of inherent fluorescence in many of these molecules, derivatization with a fluorogenic reagent is a common strategy to enhance detection sensitivity and selectivity, particularly in conjunction with high-performance liquid chromatography (HPLC). 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a fluorogenic reagent that reacts with primary amines to yield highly fluorescent pyrrolinone derivatives, making it a valuable tool for trace analysis.
This document provides detailed application notes and protocols for the fluorescent derivatization of primary amines using MDPF, with a focus on its application in HPLC with fluorescence detection.
Principle of Derivatization
The derivatization of primary amines with MDPF is a two-step process. Initially, MDPF reacts with a primary amine in an alkaline environment (pH 9) to form a non-fluorescent intermediate. Subsequent acidification of the reaction mixture leads to the formation of a stable and highly fluorescent pyrrolinone derivative.[1] This resulting adduct can be readily detected by fluorescence spectroscopy.
Data Presentation
Fluorescence Properties of MDPF-Amine Adducts
The fluorescent properties of the derivatized amines are critical for their detection. The excitation and emission maxima may vary slightly depending on the specific amine and the solvent used.
| Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent |
| MDPF-Hexylamine | 384 nm[2] | 472 nm[2] | Acetonitrile |
| General MDPF-Amine Adducts | Not Specified | 480-490 nm[1] | Not Specified |
HPLC Method Parameters for MDPF-Derivatized Amines (Hypothetical Optimized Protocol)
The following table presents a hypothetical optimized set of parameters for the HPLC analysis of MDPF-derivatized amines based on typical chromatographic conditions for similar fluorescent derivatives. These parameters should be optimized for specific applications.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 385 nm, Emission: 480 nm |
Experimental Protocols
Preparation of Reagents
-
MDPF Stock Solution (10 mM): Dissolve 26.6 mg of this compound (MDPF) in 10 mL of anhydrous acetone. Store in a dark, airtight container at 4°C. This solution should be prepared fresh weekly.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
-
Amine Standard Solutions (1 mM): Prepare individual stock solutions of the primary amines of interest by dissolving the appropriate amount in deionized water or a suitable solvent. Further dilute with deionized water to create working standards of desired concentrations (e.g., 1-100 µM).
Derivatization Protocol
-
To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture briefly.
-
Add 100 µL of the 10 mM MDPF stock solution in acetone.
-
Vortex the reaction mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 10 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Acidify the reaction mixture by adding 50 µL of 1 M hydrochloric acid to develop the fluorescence.
-
Vortex the tube for 10 seconds.
-
The derivatized sample is now ready for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection if necessary.
Visualizations
Reaction Mechanism of MDPF with a Primary Amine
Caption: Reaction of MDPF with a primary amine to form a fluorescent product.
Experimental Workflow for Amine Derivatization and Analysis
Caption: Workflow for MDPF derivatization and subsequent HPLC analysis.
Catecholamine Biosynthesis and Signaling Pathway
Caption: Overview of catecholamine biosynthesis and signaling.
Applications
The MDPF derivatization protocol is applicable to a wide range of primary amines, making it suitable for various research and development areas:
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological fluids.
-
Neuroscience: Measurement of neurotransmitters such as dopamine and norepinephrine in microdialysates or tissue homogenates.[3][4]
-
Food Science: Determination of amino acids and biogenic amines in food products as a measure of quality and safety.
-
Clinical Diagnostics: Analysis of amino acid profiles in plasma or urine for the diagnosis of metabolic disorders.
Conclusion
The fluorescent derivatization of primary amines with this compound (MDPF) provides a sensitive and reliable method for their quantitative analysis. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for a variety of analytical challenges. The robust nature of the derivatization, coupled with the high sensitivity of fluorescence detection, makes MDPF a powerful tool in modern analytical chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Methoxy-2,4-diphenyl-3(2H)-furanone suitable for fluorescence, ≥98.0% (HPLC) | 50632-57-0 [sigmaaldrich.com]
- 3. PathWhiz [pathbank.org]
- 4. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
2-Methoxy-2,4-diphenylfuran-3-one in capillary electrophoresis for amino acid analysis
A Framework for Method Development with Novel Derivatization Agents
Audience: Researchers, scientists, and drug development professionals.
Note: While this document outlines the application of capillary electrophoresis for amino acid analysis, a specific search for protocols involving 2-Methoxy-2,4-diphenylfuran-3-one (MDF) did not yield established methods in the public domain. Therefore, this application note provides a comprehensive framework based on commonly used derivatization techniques, which can serve as a guide for developing and validating a method using a novel reagent such as MDF.
Introduction
Amino acid analysis is a cornerstone in various scientific fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high separation efficiency, minimal sample consumption, and rapid analysis times.[1][2][3] However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection challenging.[1][4] To overcome this limitation, a derivatization step is typically employed to attach a labeling agent to the amino acids, thereby enhancing their detectability.[1][4][5]
This document provides a detailed overview of the principles and a general protocol for amino acid analysis by capillary electrophoresis with a focus on pre-column derivatization. While specific data for this compound (MDF) is unavailable, the methodologies described herein for other reagents can be adapted for its evaluation.
Principle of Derivatization in Amino Acid Analysis
Derivatization in the context of amino acid analysis for CE serves two primary purposes:
-
Introduction of a detectable tag: A chromophore or fluorophore is attached to the amino acid molecule, allowing for sensitive detection by UV-Vis absorbance or fluorescence detectors.[1][4]
-
Modification of physicochemical properties: Derivatization can alter the charge, size, and hydrophobicity of the amino acids, which can be leveraged to improve their separation by different CE modes, such as Micellar Electrokinetic Chromatography (MEKC).[6][7][8][9][10]
Commonly used derivatization agents for amino acid analysis by CE include:
-
Ortho-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[1]
-
Fluorescein isothiocyanate (FITC): A widely used fluorescent labeling agent for primary amines.[1][7]
-
Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole derivatives.[1]
-
Dansyl chloride: A popular reagent that reacts with primary and secondary amino groups to produce fluorescent derivatives.[11]
The derivatization reaction typically targets the primary or secondary amine group of the amino acids. The reaction conditions, such as pH, temperature, and reaction time, need to be optimized for each derivatizing agent to ensure complete and reproducible derivatization.
General Experimental Protocol
This section outlines a generic protocol that can be adapted for the analysis of amino acids using a novel derivatization agent and capillary electrophoresis.
Reagents and Sample Preparation
-
Amino Acid Standards: Prepare a stock solution containing a mixture of standard amino acids of known concentrations. Further dilutions are made to prepare calibration standards.
-
Derivatization Reagent Solution: Prepare the derivatization reagent (e.g., MDF) solution in an appropriate solvent. The concentration should be optimized to ensure a sufficient molar excess over the amino acids.
-
Reaction Buffer: A buffer solution to maintain the optimal pH for the derivatization reaction is required. Borate buffer at an alkaline pH (e.g., pH 9-10) is commonly used for many derivatization reactions.
-
Internal Standard (IS): An internal standard, a compound not present in the sample, should be used to improve the precision of the quantitative analysis.
-
Sample Preparation: Biological samples may require a deproteinization step, typically by precipitation with an acid (e.g., sulfosalicylic acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation.[12]
Derivatization Procedure (Pre-column)
-
In a microcentrifuge tube, mix a defined volume of the amino acid standard solution or the prepared sample with the reaction buffer.
-
Add the internal standard solution.
-
Add the derivatization reagent solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at a specific temperature and for a specific time to ensure complete derivatization. These conditions need to be optimized for the specific reagent.
-
The reaction may be quenched by adding an acid or by immediate injection into the CE system.
Capillary Electrophoresis Conditions
The following table provides typical CE parameters that can be used as a starting point for method development.
| Parameter | Typical Value/Condition |
| Capillary | Fused-silica, 50-75 µm i.d., effective length 40-60 cm |
| Background Electrolyte (BGE) | Borate buffer, phosphate buffer. The pH and concentration need optimization. For MEKC, a surfactant like sodium dodecyl sulfate (SDS) is added to the BGE.[6][8] |
| Separation Voltage | 15-30 kV |
| Capillary Temperature | 20-25 °C |
| Injection Mode | Hydrodynamic (pressure) or electrokinetic (voltage) |
| Detection | UV-Vis absorbance or Laser-Induced Fluorescence (LIF) at the appropriate wavelength for the derivatized amino acids. |
Detection
The choice of detector depends on the properties of the derivatization agent.
-
UV-Vis Detector: If the derivatizing agent imparts a strong UV absorbance to the amino acids, a standard UV-Vis detector can be used.
-
Laser-Induced Fluorescence (LIF) Detector: For fluorescent derivatives, an LIF detector provides higher sensitivity and selectivity.[1]
Data Analysis and Quantitation
-
Peak Identification: Amino acids in a sample are identified by comparing their migration times with those of the standards.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area (or height) ratio of each amino acid to the internal standard against the concentration of the amino acid standards.
-
Quantitation: The concentration of each amino acid in the sample is determined from its peak area ratio using the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics that should be evaluated during method validation. The values presented are representative and based on literature for established derivatization agents.
Table 1: Linearity and Limits of Detection (LOD) for Amino Acid Analysis by CE
| Amino Acid | Linear Range (µM) | r² | LOD (µM) |
| Aspartic Acid | 1 - 100 | > 0.99 | 0.5 |
| Glutamic Acid | 1 - 100 | > 0.99 | 0.5 |
| Serine | 1 - 100 | > 0.99 | 0.8 |
| Glycine | 1 - 100 | > 0.99 | 1.0 |
| Arginine | 1 - 100 | > 0.99 | 0.7 |
| Alanine | 1 - 100 | > 0.99 | 0.9 |
| Tyrosine | 1 - 100 | > 0.99 | 0.4 |
| Valine | 1 - 100 | > 0.99 | 0.6 |
| Phenylalanine | 1 - 100 | > 0.99 | 0.3 |
Table 2: Precision and Accuracy for Amino Acid Analysis by CE
| Amino Acid | Concentration (µM) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (%) |
| Aspartic Acid | 50 | < 5 | < 8 | 95 - 105 |
| Glutamic Acid | 50 | < 5 | < 8 | 95 - 105 |
| Serine | 50 | < 5 | < 8 | 95 - 105 |
| Glycine | 50 | < 5 | < 8 | 95 - 105 |
| Arginine | 50 | < 5 | < 8 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: General workflow for amino acid analysis by CE.
Principle of Micellar Electrokinetic Chromatography (MEKC)
Caption: Separation in MEKC based on analyte partitioning.
Conclusion
References
- 1. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in amino acid analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Micellar electrokinetic capillary chromatographic separation and fluorescent detection of amino acids derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and determination of amino acids by micellar electrokinetic chromatography coupling with novel multiphoton excited fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micellar electrokinetic capillary chromatographic method for the separation and quantitation of multiple amino acids as naphthoxy derivatives in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with 2-Methoxy-2,4-diphenylfuran-3-one (MDPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a fluorescent labeling reagent that reacts with primary and secondary amines to form a stable, fluorescent pyrrolinone-type chromophore.[1][2] This property makes it a valuable tool for the sensitive detection and quantification of peptides and proteins in various applications, including electrophoresis, chromatography, and bioassays.[2][3] The labeling reaction proceeds readily with the free amino groups in a peptide, such as the N-terminal amine and the epsilon-amine of lysine residues, yielding a conjugate with characteristic fluorescence.[1] This document provides a detailed protocol for the labeling of peptides with MDPF, including reaction conditions, purification of the labeled product, and characterization.
Reaction Mechanism and Spectral Properties
MDPF reacts with the primary amino group of a peptide to form a highly fluorescent pyrrolinone derivative. This reaction allows for the covalent attachment of a fluorescent tag to the peptide.
Spectral Properties of MDPF-Peptide Conjugate:
The resulting MDPF-peptide conjugate exhibits distinct spectral properties that are crucial for its detection.
| Property | Wavelength/Value | Reference |
| Excitation Maximum (λex) | ~384 nm | [2] |
| Emission Maximum (λem) | ~472 nm (in acetonitrile) | [2] |
| Absorption Maxima | 275-285 nm and 370-390 nm | [1] |
Note: Spectral properties can be influenced by the solvent environment and the specific peptide sequence.
Experimental Protocol: Labeling Peptides with MDPF in Solution
This protocol outlines the steps for labeling a peptide with MDPF in a solution-phase reaction.
Materials:
-
Peptide of interest
-
This compound (MDPF)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5-9.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (for verification)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mg/mL. The optimal concentration may vary depending on the peptide's solubility.
-
-
MDPF Reagent Preparation:
-
Prepare a stock solution of MDPF in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL. This solution should be prepared fresh before use to minimize hydrolysis of the reagent.
-
-
Labeling Reaction:
-
To the peptide solution, add a 5- to 10-fold molar excess of the MDPF stock solution. The optimal stoichiometry may need to be determined empirically.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 2-4 hours in the dark. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted MDPF.
-
-
Purification of the Labeled Peptide:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to prepare it for RP-HPLC.
-
Purify the MDPF-labeled peptide from unreacted peptide, excess MDPF, and reaction byproducts using a semi-preparative or preparative RP-HPLC system.[4][5]
-
A C18 column is commonly used for peptide purification.[5][6]
-
Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide. For example, a gradient of 5% to 95% ACN over 30-60 minutes.
-
Monitor the elution profile using UV absorbance at 220 nm (for the peptide backbone) and 384 nm (for the MDPF label).
-
Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
-
Verification and Characterization:
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC.
-
Verify the mass of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation of the MDPF molecule.
-
Characterize the fluorescence properties of the purified MDPF-peptide conjugate by measuring its excitation and emission spectra using a fluorometer.
-
Diagram: Experimental Workflow for Peptide Labeling with MDPF
References
- 1. Application of MDPF and fluorescamine XV chiroptical properties of MDPF condensation compounds with dipeptides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]
- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Application Notes and Protocols for MDPF as a Fluorescent Probe in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) is a versatile fluorogenic reagent primarily used for the derivatization of primary and secondary amines. This property makes it a valuable tool in the development of fluorescent enzyme assays, particularly for hydrolases. The principle of these assays lies in the covalent labeling of a substrate containing a primary amine with non-fluorescent MDPF. Enzymatic cleavage of this labeled substrate releases fluorescent fragments, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. A significant advantage of MDPF is that the reagent itself and its hydrolysis byproducts are non-fluorescent, leading to low background signals and high sensitivity.
This document provides detailed application notes and protocols for the use of MDPF as a fluorescent probe in enzyme assays, with a focus on hydrolases such as proteases, esterases, and lipases.
Principle of MDPF-Based Enzyme Assays
The core of the MDPF-based enzyme assay is a two-step process:
-
Substrate Labeling: A substrate specific to the enzyme of interest, and containing at least one primary amine group (e.g., lysine residues in a protein), is reacted with MDPF. This reaction, occurring at an alkaline pH, results in the formation of a non-fluorescent pyrrolinone pseudobase covalently attached to the substrate.
-
Enzymatic Reaction and Fluorescence Generation: The MDPF-labeled substrate is then introduced to the enzyme. As the enzyme hydrolyzes the substrate, it releases smaller, soluble fragments that are still attached to the MDPF derivative. Upon neutralization or acidification of the reaction mixture, the non-fluorescent pseudobase rearranges into a highly fluorescent, coplanar, and cationic pyrrolone derivative. The intensity of the emitted fluorescence is then measured to quantify enzyme activity.
The fluorescence properties of the final MDPF-amine adduct are typically characterized by an excitation maximum (λex) around 384 nm and an emission maximum (λem) around 472 nm.
Signaling Pathway: MDPF Reaction with Primary Amines
The reaction of MDPF with a primary amine (R-NH₂) proceeds through a nucleophilic attack of the amine on the furanone ring of MDPF. This leads to the formation of a non-fluorescent intermediate, which then rearranges to a stable, fluorescent pyrrolone derivative under appropriate pH conditions.
Caption: Reaction of MDPF with a primary amine to form a fluorescent product.
Applications
MDPF-based assays are particularly well-suited for the high-throughput screening of enzyme activity and for the evaluation of enzyme inhibitors. The methodology has been successfully applied to the study of collagenase and can be adapted for other proteases, as well as for esterases and lipases, provided a suitable amine-containing substrate is available.
Experimental Protocols
General Workflow for MDPF-Based Enzyme Assays
The general procedure for developing and performing an enzyme assay using MDPF as a fluorescent probe is outlined below.
Caption: General workflow for an MDPF-based enzyme assay.
Protocol 1: Fluorescent Assay for Collagenase Activity
This protocol is adapted from the method described by O'Grady et al. (1984) for the measurement of collagenase activity using MDPF-labeled collagen.
Materials:
-
Collagen (e.g., from rat tail)
-
MDPF (2-Methoxy-2,4-diphenyl-3(2H)-furanone)
-
Acetone
-
Borate buffer (0.1 M, pH 9.0)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl₂ and 0.2 M NaCl (Assay Buffer)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Enzyme source (e.g., purified collagenase, cell culture supernatant)
-
Fluorometer (λex = 384 nm, λem = 472 nm)
Procedure:
Part A: Labeling of Collagen with MDPF
-
Dissolve collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL.
-
Dialyze the collagen solution against 0.1 M borate buffer (pH 9.0) overnight at 4°C.
-
Prepare a 10 mg/mL solution of MDPF in acetone.
-
Slowly add the MDPF solution to the collagen solution with gentle stirring to achieve a final MDPF concentration of 0.2 mg/mL.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Stop the reaction by adding an equal volume of 1 M Tris-HCl (pH 7.5).
-
Dialyze the MDPF-labeled collagen extensively against the Assay Buffer at 4°C to remove unreacted MDPF and byproducts.
-
Determine the protein concentration of the labeled collagen and store it at -20°C.
Part B: Collagenase Activity Assay
-
Prepare serial dilutions of the enzyme source in Assay Buffer.
-
In a microplate, add 50 µL of each enzyme dilution.
-
Add 50 µL of the MDPF-labeled collagen solution (final concentration to be optimized, typically in the µg/mL range) to each well to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
-
Stop the reaction by adding 100 µL of cold 5% TCA to each well to precipitate the undigested collagen.
-
Incubate on ice for 30 minutes.
-
Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated collagen.
-
Carefully transfer 150 µL of the supernatant to a new black microplate.
-
Measure the fluorescence of the supernatant at λex = 384 nm and λem = 472 nm.
Data Analysis:
-
A standard curve can be generated by completely digesting a known amount of MDPF-labeled collagen and measuring the fluorescence.
-
Enzyme activity is expressed as the rate of increase in fluorescence over time.
Protocol 2: General Protocol for Esterase/Lipase Activity using an Amine-Containing Substrate
This protocol provides a general framework for adapting the MDPF assay for esterases and lipases. The key is the selection of a suitable substrate.
Substrate Selection:
-
Esterases: A suitable substrate would be an ester of a fatty acid with an amino alcohol (e.g., ethanolamine). For example, N-(2-hydroxyethyl)oleamide.
-
Lipases: A triglyceride analogue containing a primary amine could be synthesized. For example, a glycerol backbone with two fatty acid chains and one chain containing a terminal amine group.
Materials:
-
Amine-containing ester or lipid substrate
-
MDPF
-
Appropriate buffer for the enzyme (e.g., phosphate or Tris buffer)
-
Solvent for dissolving the substrate and MDPF (e.g., DMSO, acetone)
-
Enzyme source (purified esterase/lipase or cell lysate)
-
Fluorometer (λex = 384 nm, λem = 472 nm)
Procedure:
Part A: Substrate Labeling
-
Dissolve the amine-containing substrate in an appropriate solvent.
-
Adjust the pH to ~9.0 using a suitable buffer (e.g., borate buffer).
-
Add a solution of MDPF in acetone or DMSO (molar excess to be optimized).
-
Incubate for 1 hour at room temperature in the dark.
-
Purify the MDPF-labeled substrate using an appropriate method (e.g., chromatography) to remove unreacted MDPF.
Part B: Enzyme Assay
-
Prepare a working solution of the MDPF-labeled substrate in the assay buffer. The use of a detergent (e.g., Triton X-100) may be necessary to solubilize lipid substrates.
-
In a microplate, add the enzyme solution.
-
Initiate the reaction by adding the MDPF-labeled substrate solution.
-
Incubate at the optimal temperature for the enzyme for a set period.
-
Stop the reaction (e.g., by adding a denaturant or a specific inhibitor).
-
Adjust the pH to neutral or slightly acidic to ensure maximum fluorescence of the product.
-
Measure the fluorescence at λex = 384 nm and λem = 472 nm.
Data Presentation
The quantitative data from MDPF-based enzyme assays should be summarized in tables for clarity and ease of comparison.
Table 1: Spectral Properties of MDPF-Amine Adduct
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 384 |
| Emission Maximum (λem) | 472 |
Table 2: Example Data from a Collagenase Assay
| Collagenase Conc. (U/mL) | Fluorescence Intensity (RFU) |
| 0 | 150 |
| 0.1 | 580 |
| 0.2 | 1120 |
| 0.5 | 2750 |
| 1.0 | 5400 |
Table 3: Kinetic Parameters for an Enzyme using an MDPF-Labeled Substrate (Hypothetical)
| Parameter | Value | Units |
| Kₘ | 15.5 | µM |
| Vₘₐₓ | 120 | RFU/min |
| k꜀ₐₜ | 2.5 | s⁻¹ |
| k꜀ₐₜ/Kₘ | 1.6x10⁵ | M⁻¹s⁻¹ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unreacted MDPF or fluorescent impurities. | Ensure thorough purification of the MDPF-labeled substrate after the labeling reaction. Run a blank control without the enzyme to determine the background fluorescence. |
| Low Signal | Inefficient substrate labeling or low enzyme activity. | Optimize the MDPF to substrate molar ratio and reaction conditions for labeling. Increase the enzyme concentration or incubation time. Ensure the assay buffer conditions (pH, cofactors) are optimal for the enzyme. |
| Signal Quenching | High concentration of the labeled substrate or product. | Perform the assay at lower substrate concentrations. Check for inner filter effects. Dilute the final reaction mixture before measuring fluorescence. |
| Assay Variability | Inconsistent pipetting, temperature fluctuations, or substrate instability. | Use calibrated pipettes and ensure consistent mixing. Maintain a constant temperature during the incubation. Check the stability of the MDPF-labeled substrate under assay conditions. Run replicates for all samples and controls. |
Conclusion
MDPF offers a sensitive and adaptable platform for developing fluorescent assays for a variety of hydrolases. By covalently labeling amine-containing substrates, enzyme activity can be continuously or endpoint-monitored through the generation of a fluorescent signal. The protocols and guidelines provided here serve as a starting point for researchers to design and optimize MDPF-based assays for their specific enzyme of interest, contributing to advancements in basic research and drug discovery.
Application Note: Quantification of Primary Amines in Biological Samples Using MDPF
Introduction
Primary amines are a fundamental class of organic compounds that play crucial roles in a vast array of biological processes. They are the building blocks of proteins (amino acids), act as neurotransmitters (e.g., dopamine, norepinephrine), and are involved in cellular signaling and metabolism. The accurate quantification of these amines in biological matrices such as plasma, urine, and cerebrospinal fluid is therefore of paramount importance in biomedical research, clinical diagnostics, and pharmaceutical development. Due to their often low abundance and the complexity of biological samples, sensitive and selective analytical methods are required.
This application note describes a robust method for the quantification of primary amines in biological samples using the fluorogenic derivatizing agent 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF). MDPF reacts with primary amines to form highly fluorescent derivatives, enabling their sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Principle of the Method
The non-fluorescent MDPF molecule reacts specifically with the primary amine group of an analyte in an alkaline environment (pH 8-9.5) to yield a highly fluorescent pyrrolinone derivative.[1] This reaction is rapid and produces a stable product that can be easily separated and quantified using reversed-phase HPLC. The fluorescence of the resulting derivative is typically measured with excitation around 385-390 nm and emission in the range of 470-480 nm. The intensity of the fluorescence signal is directly proportional to the concentration of the primary amine in the sample.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade or ultrapure)
-
Reagents: 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), Boric acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Formic acid (FA)
-
Standards: Analytical standards of the primary amines of interest
-
Equipment: HPLC system with a fluorescence detector, analytical balance, pH meter, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., C18), volumetric flasks, and pipettes.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial to remove interfering substances from the biological matrix.
a) Plasma or Serum Samples (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for the derivatization step.
b) Urine Samples (Dilution and Filtration or SPE)
For simple analysis:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 (or as needed based on expected amine concentrations) with ultrapure water.
-
Filter the diluted sample through a 0.22 µm syringe filter into an analysis vial.
For cleaner samples (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load 500 µL of pre-centrifuged urine onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the primary amines with 1 mL of 50% acetonitrile in water.
-
The eluate is now ready for derivatization.
Preparation of Standards and Reagents
-
Primary Amine Stock Standards: Prepare individual stock solutions of each amine standard at a concentration of 1 mg/mL in 0.1 M HCl. These are typically stable for several months at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µM) with 0.1 M HCl.
-
Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of ultrapure water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.
-
MDPF Reagent Solution (5 mM): Dissolve 13.3 mg of MDPF in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
MDPF Derivatization Procedure
-
To 50 µL of the prepared sample supernatant, urine eluate, or working standard in a microcentrifuge tube, add 100 µL of the 200 mM Borate Buffer (pH 9.0).
-
Vortex the mixture briefly.
-
Add 150 µL of the 5 mM MDPF reagent solution in acetonitrile.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1 M HCl to acidify the mixture.
-
Centrifuge the derivatized sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-FLD Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM sodium acetate buffer with 0.5% tetrahydrofuran, adjusted to pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 390 nm.
-
Emission Wavelength (λem): 475 nm.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 30 | 70 |
| 22.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
Note: This gradient is a starting point and should be optimized for the specific primary amines of interest.
Data Analysis and Quantification
Identify the peaks of the derivatized primary amines in the sample chromatograms by comparing their retention times with those of the analytical standards. Construct a calibration curve by plotting the peak area of each standard against its known concentration. Perform a linear regression analysis on the calibration curve. The concentration of the primary amines in the biological samples can then be calculated from this curve.
Method Validation
For reliable quantitative results, the analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized below.
Table 1: Linearity Data (Example) This table should be populated with experimental data during method validation.
| Analyte | Concentration Range (µM) | R² |
| Amine X | 0.1 - 50 | > 0.995 |
| Amine Y | 0.5 - 100 | > 0.995 |
| Amine Z | 0.2 - 75 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Example) LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[2]
| Analyte | LOD (µM) | LOQ (µM) |
| Amine X | 0.03 | 0.1 |
| Amine Y | 0.15 | 0.5 |
| Amine Z | 0.06 | 0.2 |
Table 3: Accuracy and Precision Data (Example) Accuracy is determined by spike-recovery experiments, and precision is expressed as the relative standard deviation (%RSD) of replicate measurements.
| Analyte | Spiked Conc. (µM) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Amine X | 1.0 | 98.5 | < 5% | < 10% |
| 25.0 | 101.2 | < 5% | < 10% | |
| Amine Y | 5.0 | 99.1 | < 5% | < 10% |
| 50.0 | 97.8 | < 5% | < 10% |
Visualizations
Caption: Reaction of MDPF with a primary amine.
Caption: Experimental workflow for amine analysis.
Caption: Principle of fluorescence detection.
References
Application Notes: 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) for Protein Staining
Introduction
2-Methoxy-2,4-diphenylfuran-3-one, commonly known as MDPF, is a highly sensitive fluorogenic reagent designed for the detection of proteins in polyacrylamide gels and on polyvinylidene difluoride (PVDF) membranes.[1] Unlike traditional stains, MDPF is essentially non-fluorescent until it reacts with the primary amino groups of proteins, yielding a intensely fluorescent adduct.[1][2] This unique property eliminates the need for a destaining step, significantly streamlining the workflow and enhancing signal-to-noise ratios.[1][3] The covalent nature of the MDPF-protein adduct makes the staining robust and compatible with various downstream applications.
Principle of Operation
The utility of MDPF as a protein stain is based on its chemical reaction with primary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine residues. The non-fluorescent furanone ring of MDPF undergoes a nucleophilic attack by the protein's primary amine. This initiates a ring-opening and subsequent rearrangement to form a highly fluorescent pyrrolinone derivative.[2] Because the unbound MDPF and its hydrolysis byproducts are non-fluorescent, background fluorescence is minimal, allowing for the detection of low-abundance proteins without the need for destaining.[1]
Key Advantages:
-
High Sensitivity: Capable of detecting protein quantities as low as 1 to 10 nanograms per band.[1]
-
Rapid Staining: The entire staining protocol can be completed in approximately 20 minutes.[1]
-
No Destaining Required: The fluorogenic nature of the dye eliminates the need for a destaining step, saving time and reducing reagent waste.[1][3]
-
Low Background: Unreacted dye remains non-fluorescent, resulting in high-contrast fluorescent bands against a clear background.[1]
-
Compatibility with Downstream Applications: MDPF staining is compatible with subsequent immunodetection (Western blotting) and N-terminal protein sequencing.[1][3]
-
Versatility: Suitable for staining proteins both within polyacrylamide gels and on PVDF membranes.[3]
Limitations:
-
Requires a UV transilluminator or a fluorescence imaging system for visualization.
-
The covalent modification of proteins may interfere with certain downstream applications that are sensitive to changes in protein structure or charge.
Quantitative Data Summary
The following table provides a comparative overview of MDPF's performance against other common protein staining methods.
| Feature | MDPF | Coomassie Brilliant Blue (R-250) | Silver Staining |
| Detection Limit | ~1-10 ng[1] | ~100-1000 ng[4] | ~0.5-5 ng[4][5] |
| Staining Time | ~20 minutes[1] | 1-2 hours | 1.5-3 hours |
| Destaining Required? | No[1] | Yes (several hours to overnight)[4] | No (stop solution required) |
| Linear Dynamic Range | Moderate to High | Low to Moderate | Narrow |
| Downstream Compatibility | Immunodetection, N-terminal sequencing[1] | Mass spectrometry, Western blotting | Limited (often incompatible with mass spectrometry)[6] |
| Reversibility | Irreversible (covalent) | Reversible | Difficult to reverse |
| Visualization | UV Transilluminator / Fluorescence Imager | Visible Light | Visible Light |
Experimental Protocols
Materials:
-
Polyacrylamide gel containing separated proteins
-
MDPF stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetone or DMSO)
-
Staining Buffer: 0.1 M Sodium Borate or Bicarbonate buffer, pH 9.0
-
Wash Solution: Deionized water
-
Fixative (optional, for in-gel staining): 40% ethanol, 10% acetic acid
Protocol 1: Staining Proteins in Polyacrylamide Gels
-
(Optional) Fixation: Immerse the gel in a fixative solution for 30-60 minutes with gentle agitation. This step helps to precipitate the proteins within the gel matrix.
-
Washing: Wash the gel with deionized water for 10-15 minutes to remove the fixative and SDS.
-
Equilibration: Place the gel in the Staining Buffer for 5-10 minutes to adjust the pH for optimal reaction.
-
Staining Solution Preparation: Immediately before use, dilute the MDPF stock solution into fresh, cold Staining Buffer to a final concentration of 10-20 µg/mL.
-
Staining: Immerse the gel in the freshly prepared MDPF staining solution. Incubate for 15-20 minutes at room temperature in the dark with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water to remove excess staining solution.
-
Visualization: Visualize the fluorescent protein bands using a UV transilluminator (e.g., 365 nm) or a fluorescence imaging system with appropriate excitation and emission filters.
Protocol 2: Staining Proteins on PVDF Membranes
-
Post-Transfer Wash: After transferring proteins from the gel to a PVDF membrane, briefly rinse the membrane with deionized water.
-
Equilibration: Immerse the PVDF membrane in the Staining Buffer for 5 minutes.
-
Staining Solution Preparation: Prepare the MDPF staining solution as described in Protocol 1, Step 4.
-
Staining: Place the membrane in the MDPF staining solution and incubate for 15-20 minutes at room temperature in the dark with gentle agitation.[1]
-
Washing: Wash the membrane with deionized water three times for 5 minutes each to remove any residual unbound dye.
-
Visualization: Visualize the fluorescent protein bands on the wet membrane using a UV transilluminator or a fluorescence imaging system.[1] The stained membrane can then proceed to immunoblotting or other downstream analyses.
Visualizations
Caption: Reaction mechanism of MDPF with a protein's primary amine.
Caption: Experimental workflow for staining proteins in polyacrylamide gels with MDPF.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 50632-57-0 | Benchchem [benchchem.com]
- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) in Flow Cytometry for the Assessment of Oxidative Stress-Induced Protein Damage
Introduction
2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a non-fluorescent furanone that serves as a fluorogenic reagent. Its utility lies in its ability to selectively react with primary and secondary amines to yield highly fluorescent pyrrolone derivatives.[1] While not a direct detector of reactive oxygen species (ROS), MDPF can be employed in flow cytometry as a sensitive probe for the detection of cellular damage associated with oxidative stress, specifically the degradation of proteins that exposes amine residues.
Under conditions of oxidative stress, elevated levels of ROS can lead to the oxidation and subsequent fragmentation of intracellular proteins. This process can unmask primary and secondary amine groups within protein backbones and side chains that were previously sterically hindered. MDPF can then react with these newly exposed amines, resulting in a fluorescent signal that is proportional to the extent of protein damage. This application provides an indirect but quantitative measure of the cytotoxic effects of oxidative stress at the single-cell level.
Principle of Detection: This method is based on the nucleophilic attack of an amine on the furanone ring of MDPF, leading to a ring-opening reaction and the formation of a stable, highly fluorescent pyrrolone derivative.[1]
Applications in Flow Cytometry
The primary application of MDPF in the context of flow cytometry is the quantification of cellular protein damage resulting from oxidative stress. This can be valuable for:
-
Toxicology and Drug Discovery: Assessing the cytotoxic effects of compounds that induce oxidative stress.
-
Disease Research: Studying pathologies associated with elevated ROS levels, such as inflammation, neurodegenerative diseases, and cancer.
-
Environmental Science: Evaluating the impact of environmental toxins that promote oxidative damage in cells.
-
Aging Research: Investigating the accumulation of protein damage during cellular senescence.
Data Presentation
Fluorometric Properties of MDPF-Amine Adduct
| Parameter | Wavelength (nm) | Notes |
| Excitation (Ex) | < 380 nm (UV) | Optimal excitation should be determined empirically, but a UV laser (e.g., 355 nm or 375 nm) is suitable. |
| Emission (Em) | 381 - 450 nm (Violet) | A standard DAPI or Pacific Blue™ filter set may be appropriate for detection. |
Data sourced from MedChemExpress.[2]
Recommended Reagent Concentrations and Incubation Times
| Reagent | Working Concentration | Incubation Time | Incubation Temperature |
| MDPF Stock Solution | 1-10 mM in DMSO | N/A | N/A |
| MDPF Working Solution | 10-100 µM | 15-30 minutes | 37°C |
| Oxidative Stress Inducer (e.g., H₂O₂) | Varies (e.g., 100-500 µM) | 1-4 hours | 37°C |
| Cell Density | 1 x 10⁶ cells/mL | N/A | N/A |
Note: These are starting recommendations and should be optimized for the specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: General Staining of Suspension Cells for Oxidative Stress-Induced Protein Damage
This protocol describes the steps for inducing oxidative stress in a suspension cell line (e.g., Jurkat or K562 cells), followed by staining with MDPF and analysis by flow cytometry.
Materials:
-
This compound (MDPF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), menadione)
-
FACS tubes (5 mL polystyrene tubes)
-
Flow cytometer equipped with a UV laser and appropriate emission filters.
Procedure:
-
Cell Preparation:
-
Culture cells to a density of approximately 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Centrifuge the required number of cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed, serum-free culture medium.
-
-
Induction of Oxidative Stress:
-
Aliquot 1 x 10⁶ cells per FACS tube.
-
To the appropriate tubes, add the oxidative stress-inducing agent at a pre-determined optimal concentration. For a negative control, add the vehicle (e.g., sterile water for H₂O₂).
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type and the inducing agent.
-
-
MDPF Staining:
-
Prepare a 10 mM stock solution of MDPF in anhydrous DMSO.
-
Immediately before use, dilute the MDPF stock solution to a working concentration of 10-100 µM in pre-warmed PBS.
-
After the oxidative stress induction, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of warm PBS.
-
Resuspend the cell pellet in 1 mL of the MDPF working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Following incubation, immediately analyze the samples on a flow cytometer. A wash step is not recommended as it may reduce the signal.
-
Excite the cells with a UV laser (e.g., 355 nm) and collect the emission using a filter appropriate for the violet range (e.g., 450/50 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Gate on the main cell population using forward and side scatter to exclude debris.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the MDPF signal in the appropriate channel.
-
Protocol 2: Staining of Adherent Cells for Oxidative Stress-Induced Protein Damage
This protocol is adapted for adherent cell lines (e.g., HeLa or A549 cells).
Materials:
-
All materials listed in Protocol 1.
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution.
Procedure:
-
Cell Preparation:
-
Plate cells in a multi-well plate and culture until they reach 70-80% confluency.
-
-
Induction of Oxidative Stress:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add serum-free medium containing the oxidative stress-inducing agent or vehicle control to each well.
-
Incubate for the desired time at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the medium and wash the cells with PBS.
-
Harvest the cells by adding Trypsin-EDTA and incubating for a few minutes at 37°C. Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a FACS tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and proceed with the MDPF staining steps as described in Protocol 1, steps 3.3 to 3.5.
-
-
Flow Cytometry Analysis:
-
Analyze the samples as described in Protocol 1, step 4.
-
Visualizations
Caption: Proposed mechanism of MDPF for detecting oxidative protein damage.
Caption: Experimental workflow for MDPF staining and flow cytometry analysis.
Caption: Signaling context for MDPF-based detection of oxidative stress.
References
Application Notes and Protocols for the Derivatization of Biogenic Amines with 2-Methoxy-2,4-diphenylfuran-3-one (MDF) for HPLC-FLD Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in various physiological and pathophysiological processes. Accurate and sensitive detection of BAs such as histamine, putrescine, cadaverine, tyramine, spermidine, and spermine is essential in food safety, clinical diagnostics, and pharmaceutical research. Due to their lack of a native chromophore or fluorophore, derivatization is a common strategy to enhance their detection by analytical techniques like High-Performance Liquid Chromatography (HPLC).
2-Methoxy-2,4-diphenylfuran-3-one (MDF), also known as MDPF, is a fluorogenic reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives.[1] This property makes it a promising candidate for the sensitive quantification of biogenic amines. The non-fluorescent MDF reagent reacts with amines to form fluorescent pyrrolinone derivatives, which can be detected with high sensitivity using a fluorescence detector (FLD). The excitation and emission maxima of MDF-derivatized hexylamine are approximately 384 nm and 472 nm, respectively.[1]
These application notes provide a generalized protocol for the derivatization of biogenic amines with MDF and their subsequent analysis by HPLC-FLD. It is important to note that the provided protocols are a starting point and should be optimized and validated for specific applications and matrices.
Quantitative Data Summary
| Biogenic Amine | Derivatizing Agent | Linearity Range (mg/L) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Histamine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
| Putrescine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
| Cadaverine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
| Tyramine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
| Spermidine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
| Spermine | Dansyl Chloride | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 107.74 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Fish Tissue)
This protocol describes a general procedure for the extraction of biogenic amines from a solid biological matrix.
Materials:
-
Biological sample (e.g., fish tissue)
-
Trichloroacetic acid (TCA) solution (5-10% in HPLC-grade water)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 5 g of the homogenized biological sample into a centrifuge tube.
-
Add 10 mL of cold 5% TCA solution.
-
Homogenize the sample for 2-3 minutes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For derivatization, the acidic extract may need to be neutralized or made alkaline. Adjust the pH of an aliquot of the supernatant to approximately 9-10 with NaOH solution. The optimal pH for the MDF derivatization should be empirically determined.
-
Filter the pH-adjusted extract through a 0.22 µm syringe filter before derivatization.
Protocol 2: Derivatization of Biogenic Amines with MDF
This is a proposed protocol for the derivatization reaction. Optimization of reagent concentration, reaction time, and temperature is crucial for achieving optimal results.
Materials:
-
Biogenic amine standard solutions or sample extracts
-
This compound (MDF) solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.5) or another suitable alkaline buffer
-
Acetonitrile (HPLC grade)
-
Thermostatic water bath or heating block
-
Vortex mixer
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the biogenic amine standard solution or sample extract with 200 µL of borate buffer (pH 9.5).
-
Add 100 µL of the MDF solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). These conditions should be optimized.
-
After incubation, cool the reaction mixture to room temperature.
-
The reaction mixture may be directly injected into the HPLC system or may require a further dilution with the mobile phase.
Protocol 3: HPLC-FLD Analysis of MDF-Derivatized Biogenic Amines
This protocol outlines a general HPLC-FLD method for the separation and detection of MDF-derivatized biogenic amines.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Fluorescence detector (FLD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid or another suitable buffer
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient Elution: A starting point could be a linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at ~384 nm and Emission at ~472 nm.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the derivatized standards and samples.
-
Run the gradient program to separate the MDF-derivatized biogenic amines.
-
Identify and quantify the biogenic amines by comparing their retention times and peak areas to those of the standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of biogenic amines using MDF derivatization.
Signaling Pathways
Caption: Overview of dopamine receptor signaling pathways. [3][][5][6][7]
Caption: Major serotonin (5-HT) receptor signaling pathways. [2][8][9][10]
Caption: Overview of polyamine metabolism and its role in cellular functions.
References
- 1. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine pathway | Paris Brain Institute [parisbraininstitute.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MDPF labeling reactions?
A1: The optimal pH for MDPF labeling reactions is a critical parameter that influences both the reaction efficiency and the fluorescence of the final product. The reaction of MDPF with primary amines yields a fluorescent pyrrolinone derivative at neutral or acidic pH.[1] Conversely, at alkaline pH, a non-fluorescent pseudobase is formed. Therefore, maintaining a pH in the neutral to slightly acidic range (pH 6.5-7.5) is generally recommended for achieving a highly fluorescent conjugate. However, the reactivity of primary amines (like the ε-amino group of lysine) increases with pH. For many amine-reactive labels, a pH range of 8.0-9.0 is often used to balance reactivity and reagent stability. Due to the nature of the MDPF product's fluorescence, starting with a pH around 7.2 and optimizing from there is a robust strategy.
Q2: Why is my fluorescence signal low after MDPF labeling?
A2: Low fluorescence signal after MDPF labeling can be attributed to several factors, with reaction pH being a primary suspect.
-
Incorrect pH: As mentioned, an alkaline pH will result in a non-fluorescent product. Ensure your reaction buffer is within the optimal neutral to slightly acidic range.
-
Hydrolysis of MDPF: Like many amine-reactive reagents, MDPF is susceptible to hydrolysis, a process that is accelerated at higher pH. If the reagent hydrolyzes before it can react with the amine, the labeling efficiency will be reduced.
-
Low Degree of Labeling (DOL): The molar ratio of MDPF to your protein or peptide might be too low. It is often necessary to empirically determine the optimal molar excess of the labeling reagent.
-
Fluorescence Quenching: The local environment of the attached fluorophore can lead to quenching. This can be caused by proximity to certain amino acid residues or high labeling density leading to self-quenching.
Q3: Can I use Tris buffer for my MDPF labeling reaction?
A3: It is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your target molecule for reaction with MDPF, thereby reducing the labeling efficiency.
Q4: How does temperature affect the MDPF labeling reaction?
A4: While pH is a more critical parameter for the fluorescence of the final product, temperature can influence the reaction rate. Most labeling reactions are carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the MDPF reagent and may be beneficial for sensitive proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence after labeling | Reaction pH was too high (alkaline). | Verify the pH of your reaction buffer. Perform a pH optimization experiment, testing a range from pH 6.5 to 8.0. |
| MDPF reagent has hydrolyzed. | Prepare fresh stock solutions of MDPF immediately before use. Avoid storing MDPF in aqueous solutions. Minimize the reaction time at higher pH values. | |
| Insufficient molar excess of MDPF. | Increase the molar ratio of MDPF to the target molecule. Perform a titration to find the optimal ratio. | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[2] | |
| Precipitation of the protein during labeling | High degree of labeling with the hydrophobic MDPF molecule. | Reduce the molar excess of MDPF in the reaction. |
| Incorrect buffer conditions (e.g., ionic strength). | Ensure the buffer composition is suitable for your protein's stability. | |
| Inconsistent labeling results | Inaccurate pH of the reaction buffer. | Calibrate your pH meter before preparing buffers. Use high-quality reagents to prepare buffers. |
| Degradation of MDPF stock solution. | Aliquot and store MDPF stock solutions in an anhydrous solvent (e.g., DMSO or DMF) at -20°C or -80°C, protected from light and moisture. |
Experimental Protocols
Protocol 1: pH Optimization of Protein Labeling with MDPF
This protocol provides a method to determine the optimal pH for labeling a protein with MDPF.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
MDPF (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffers:
-
0.1 M Phosphate buffer, pH 6.5
-
0.1 M Phosphate buffer, pH 7.0
-
0.1 M Phosphate buffer, pH 7.5
-
0.1 M Borate buffer, pH 8.0
-
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M Phosphate buffer, pH 7.0, to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the reaction buffer.
-
Prepare MDPF Stock Solution: Immediately before use, dissolve MDPF in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Set up Labeling Reactions:
-
Set up four separate reaction tubes, each containing the same amount of protein.
-
Adjust the pH of each reaction by adding the appropriate reaction buffer (pH 6.5, 7.0, 7.5, and 8.0).
-
Calculate the required volume of MDPF stock solution to achieve a desired molar excess (e.g., 10-fold molar excess over the protein).
-
Add the calculated volume of MDPF stock solution to each reaction tube while gently vortexing.
-
-
Incubation: Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted MDPF using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the MDPF-amine adduct (around 390 nm).
-
Measure the fluorescence emission of the conjugate at its emission maximum (around 475 nm) with excitation at the absorbance maximum.
-
Calculate the Degree of Labeling (DOL) and compare the fluorescence intensity across the different pH conditions to determine the optimal pH.
-
Quantitative Data Summary
The following table summarizes the expected trend in labeling efficiency and fluorescence intensity at different pH values based on the known reactivity of MDPF. Actual results may vary depending on the specific protein and reaction conditions.
| Reaction pH | Relative Labeling Rate | Relative Fluorescence Intensity | Notes |
| 6.0 | Low | Moderate | Amine reactivity is reduced at acidic pH. |
| 6.5 | Moderate | High | Good balance between amine reactivity and product fluorescence. |
| 7.0 - 7.5 | High | Very High | Generally considered the optimal range for fluorescent product formation. |
| 8.0 | Very High | Moderate to Low | Increased amine reactivity but formation of the non-fluorescent pseudobase begins to dominate. |
| 8.5 | High | Low | Significant formation of the non-fluorescent product. Increased rate of MDPF hydrolysis. |
| 9.0 | Moderate | Very Low | Primarily non-fluorescent product formation and rapid reagent hydrolysis. |
Visualizations
Caption: Workflow for optimizing the pH of MDPF labeling reactions.
References
reducing background fluorescence in MDPF-based assays
Welcome to the technical support center for MDPF-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to help optimize experimental results by reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is MDPF and where is it used?
MDPF (2-methoxy-N,N-diphenyl-6-propionyl-fluorene) is a fluorescent probe. While specific application data for MDPF is not widely available in current literature, fluorene-based derivatives are commonly used in various biological and chemical assays due to their fluorescent properties. These applications can include immunoassays, receptor-binding assays, and cell-based assays for cytotoxicity or proliferation.
Q2: What are the primary sources of high background fluorescence in fluorescence-based assays?
High background fluorescence can originate from several sources, broadly categorized as:
-
Sample-related: Autofluorescence from endogenous cellular components (e.g., NADH, flavins) or the sample matrix itself.[1][2][3]
-
Reagent-related: Non-specific binding of the fluorescent probe (MDPF) or antibodies, fluorescent contaminants in reagents or buffers, and suboptimal probe concentration.[1][2][4][5]
-
Instrument-related: Incorrect instrument settings (e.g., gain, exposure time), light leaks, or autofluorescence from plasticware (e.g., microplates).[2][6]
Q3: How can I determine the source of my high background?
A systematic approach with proper controls is crucial. Key controls include:
-
Unstained Control: Cells or sample processed without any fluorescent probe to measure intrinsic autofluorescence.[7]
-
Vehicle Control: Sample treated with the solvent used to dissolve the MDPF probe to check for fluorescence from the vehicle itself.[7]
-
Reagent-only Control: Buffer or media with the MDPF probe but without the sample to check for fluorescent contaminants in the reagents.[4]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Sample
If you observe a consistently high background fluorescence across your entire sample, including areas without specific targets, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Probe Concentration: An excessively high concentration of MDPF can lead to non-specific binding and high background.
-
Solution: Perform a concentration titration to determine the optimal MDPF concentration that provides the best signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing may leave unbound MDPF probe in the sample.
-
Autofluorescence from Media or Buffers: Components in cell culture media (e.g., phenol red, fetal bovine serum) can be fluorescent.[6]
Experimental Protocol: Optimizing MDPF Concentration
-
Prepare a dilution series of the MDPF probe in your assay buffer. A typical range to test would be from 0.1x to 10x of the recommended concentration.
-
Treat your samples (e.g., cells, protein) with each concentration in the dilution series, including a zero-probe control.
-
Follow the standard staining and washing protocol.
-
Measure the fluorescence intensity for both the specific signal (target region) and the background.
-
Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean Signal Intensity / Mean Background Intensity).
-
Select the concentration that provides the highest S/N ratio.
Table 1: Example of MDPF Concentration Optimization Data
| MDPF Concentration | Mean Signal Intensity (RFU) | Mean Background Intensity (RFU) | Signal-to-Noise (S/N) Ratio |
| 0.1 µM | 1500 | 500 | 3.0 |
| 0.5 µM | 4500 | 800 | 5.6 |
| 1.0 µM | 8000 | 1200 | 6.7 |
| 5.0 µM | 12000 | 4000 | 3.0 |
| 10.0 µM | 15000 | 7500 | 2.0 |
In this example, 1.0 µM would be the optimal concentration.
Issue 2: High Autofluorescence from the Biological Sample
Autofluorescence is the natural fluorescence emitted by biological materials.
Potential Cause & Troubleshooting Steps:
-
Endogenous Fluorophores: Molecules like NADH, FAD, and collagen can contribute to background fluorescence.[1][3]
-
Solution 1 (Photobleaching): Expose the unstained sample to the excitation light before adding the MDPF probe to quench some of the autofluorescence.[1]
-
Solution 2 (Chemical Quenching): Treat the sample with a quenching agent like sodium borohydride or Sudan Black B.[1] Note that these treatments should be tested for compatibility with your specific assay.
-
-
Fixation-Induced Fluorescence: Some chemical fixatives, particularly glutaraldehyde, can increase autofluorescence.[1]
-
Solution: If fixation is required, consider using paraformaldehyde instead of glutaraldehyde. If glutaraldehyde must be used, a quenching step with sodium borohydride is recommended.[9]
-
Table 2: Effect of Washing Steps on Background Reduction
| Number of Washes | Wash Duration (minutes) | Mean Background Intensity (RFU) |
| 1 | 5 | 3500 |
| 2 | 5 | 2100 |
| 3 | 5 | 1300 |
| 3 | 10 | 1150 |
Visual Guides
Caption: Common sources of background fluorescence in assays.
Caption: Troubleshooting decision tree for high background.
General Experimental Workflow for a Cell-Based Fluorescence Assay
This workflow highlights critical steps for minimizing background when using a fluorescent probe like MDPF.
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Troubleshooting - Thermott [thermott.com]
- 5. biotium.com [biotium.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
troubleshooting low derivatization efficiency with 2-Methoxy-2,4-diphenylfuran-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low derivatization efficiency with 2-Methoxy-2,4-diphenylfuran-3-one (DPF), also known as MDPF.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPF) and what is it used for?
A1: this compound (DPF) is a fluorogenic derivatizing agent. It is used to label primary and secondary amines, converting them into highly fluorescent products that can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.
Q2: What is the underlying principle of DPF derivatization?
A2: The reaction involves a nucleophilic attack by the amine on the furanone ring of the DPF molecule. This leads to a ring-opening and subsequent rearrangement, forming a stable, highly fluorescent pyrrolinone derivative.
Q3: At what wavelengths should I excite the DPF-derivatized amines and measure the emission?
A3: The resulting fluorescent derivative of DPF typically has an excitation maximum around 384 nm and an emission maximum around 472 nm in acetonitrile.[1] These values may shift slightly depending on the solvent and the specific amine derivative.
Q4: What are the main factors that can lead to low derivatization efficiency?
A4: Several factors can contribute to low derivatization efficiency, including suboptimal pH, incorrect solvent composition, degradation of the DPF reagent, inappropriate reaction temperature or time, and the presence of interfering substances.
Troubleshooting Guide for Low Derivatization Efficiency
This guide addresses common issues encountered during the derivatization of primary and secondary amines with DPF.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The derivatization reaction with DPF is highly pH-dependent and proceeds efficiently in an alkaline environment, typically around pH 9.[2] At this pH, primary and secondary amines are sufficiently deprotonated to act as effective nucleophiles. Ensure your reaction buffer is at the correct pH. Verify the pH of your final reaction mixture. |
| DPF Reagent Degradation | DPF is susceptible to hydrolysis, which can be accelerated by moisture and improper storage. Store the solid DPF reagent at 2-8°C in a desiccator.[1] Prepare fresh DPF solutions in an anhydrous organic solvent (e.g., acetone or acetonitrile) immediately before use. Avoid repeated freeze-thaw cycles of the solution. |
| Incorrect Solvent Composition | DPF has low solubility in purely aqueous solutions. The reaction is typically performed in a mixture of an organic solvent and an aqueous buffer.[2] The organic solvent helps to dissolve the DPF, while the buffer maintains the optimal pH. Ensure you are using an appropriate solvent mixture (e.g., acetonitrile/borate buffer). |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. While some derivatization reactions are rapid, others may require a specific incubation time and temperature. Systematically optimize the reaction time (e.g., 10, 20, 30, 60 minutes) and temperature (e.g., room temperature, 40°C, 60°C) to find the optimal conditions for your specific analyte. |
| Analyte Concentration Too Low | The concentration of the amine in your sample may be below the detection limit of your method. Try concentrating your sample or using a more sensitive fluorescence detector. |
| Presence of Interfering Substances | Other nucleophiles in the sample matrix, such as water or thiols, can compete with the amine for reaction with DPF, leading to lower yields of the desired derivative.[2] Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | Inconsistent preparation of the DPF reagent solution or buffer can lead to variable results. Always use calibrated equipment to prepare solutions. Prepare fresh reagents for each batch of experiments if possible. |
| Fluctuations in Reaction Conditions | Minor variations in pH, temperature, or reaction time between samples can cause significant differences in derivatization efficiency. Use a temperature-controlled water bath or incubator for consistent reaction temperatures. Ensure accurate timing of the reaction for all samples. |
| Degradation of Derivatives | The fluorescent derivatives may not be stable under your experimental conditions. Analyze the samples as soon as possible after derivatization. Investigate the stability of the derivatives over time at different storage temperatures (e.g., 4°C, room temperature). The stability of the fluorescent product can also be pH-dependent.[2] |
| Photobleaching | The fluorescent derivatives may be susceptible to photobleaching upon exposure to light. Protect your samples from light during and after the derivatization by using amber vials or covering them with aluminum foil. |
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for DPF is limited in readily available literature, the following table provides a general guideline for optimizing key parameters based on common derivatization reactions for amines.
| Parameter | Typical Range | Effect on Derivatization Efficiency |
| pH | 8.0 - 10.0 | Critical. Efficiency is low at acidic or neutral pH and increases significantly at alkaline pH. Optimal efficiency is often observed around pH 9. |
| Reaction Temperature (°C) | Room Temperature - 60°C | Increasing temperature can increase the reaction rate, but excessive heat may lead to degradation of the reagent or product. |
| Reaction Time (minutes) | 5 - 60 minutes | Yield generally increases with time up to a plateau. Longer times may not significantly increase yield and could lead to side reactions. |
| DPF:Amine Molar Ratio | 1:1 to 10:1 | A molar excess of DPF is often used to drive the reaction to completion. |
| Organic Solvent (%) | 20% - 80% | The percentage of organic solvent should be sufficient to dissolve the DPF reagent without significantly hindering the reaction in the aqueous buffer. |
Experimental Protocols
General Protocol for Derivatization of Amines with DPF for HPLC Analysis
This is a general guideline and may require optimization for your specific application.
1. Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with a concentrated sodium hydroxide solution.
-
DPF Reagent Solution (10 mM): Prepare fresh. Dissolve 2.66 mg of this compound in 1 mL of anhydrous acetonitrile or acetone. Vortex to ensure complete dissolution. Protect from light.
2. Derivatization Procedure:
-
To 100 µL of your amine standard or sample solution in a microcentrifuge tube, add 400 µL of the Borate Buffer (0.1 M, pH 9.0).
-
Add 500 µL of the DPF Reagent Solution (10 mM).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature (or an optimized temperature) for a predetermined time (e.g., 30 minutes) in the dark.
-
Stop the reaction by adding 50 µL of an acidic solution (e.g., 1 M HCl) to lower the pH. This can also help stabilize the fluorescent product.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample by HPLC with fluorescence detection (Excitation: ~384 nm, Emission: ~472 nm).
Mandatory Visualizations
Troubleshooting Workflow for Low DPF Derivatization Efficiency
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
preventing hydrolysis of 2-Methoxy-2,4-diphenylfuran-3-one during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Methoxy-2,4-diphenylfuran-3-one (MDPF). Our focus is to provide actionable guidance on preventing its hydrolysis to ensure experimental success.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of this compound is a primary concern during its use in aqueous environments, particularly in amine derivatization reactions. The methoxy group is susceptible to nucleophilic attack by water, leading to the formation of a non-fluorescent hydroxy-furanone analog and compromising experimental outcomes. This guide provides a systematic approach to mitigate this issue.
Problem: Low or No Fluorescent Signal After Derivatization
This often indicates that the MDPF has hydrolyzed before it could react with the target primary amine.
| Potential Cause | Recommended Solution |
| Suboptimal pH of Reaction Buffer | The derivatization reaction with primary amines is most efficient at an alkaline pH, typically around 9.0. However, hydrolysis is also pH-dependent. It is crucial to maintain the pH within a narrow, optimized range. Prepare buffers fresh and verify the pH immediately before use. Consider using a buffer system with a pKa close to the target pH to ensure stability. |
| Prolonged Reaction Time in Aqueous Buffer | The longer MDPF is in an aqueous solution, the greater the extent of hydrolysis. Minimize the reaction time to what is necessary for efficient derivatization. Perform time-course experiments to determine the optimal incubation period that maximizes the fluorescent signal while minimizing hydrolysis. |
| Inappropriate Solvent for MDPF Stock Solution | Dissolving MDPF directly in aqueous buffers can accelerate hydrolysis. Prepare a concentrated stock solution of MDPF in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the stock solution to the aqueous reaction buffer immediately before starting the derivatization. |
| Presence of Moisture in Organic Solvents | Water contamination in the organic solvent used for the stock solution can lead to gradual hydrolysis of MDPF even during storage. Use high-purity, anhydrous solvents. Store solvents over molecular sieves to maintain anhydrous conditions. |
| Incorrect Storage of MDPF | MDPF is sensitive to moisture and light. Store the solid compound at 2-8°C in a desiccated, dark environment. Once in solution, protect from light and use as quickly as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrolysis?
A1: The primary mechanism is the nucleophilic attack of water on the carbon atom bonded to the methoxy group of the furanone ring. This results in the displacement of the methoxy group and the formation of a 2-hydroxy-2,4-diphenylfuran-3-one, which is not fluorescent. This reaction is catalyzed by both acid and base, highlighting the importance of pH control.
Q2: At what pH is this compound most stable?
Q3: Can I use a phosphate buffer for my derivatization reaction?
A3: Phosphate buffers can be used, but it is important to ensure the pH is accurately adjusted to the desired alkaline value (e.g., pH 9.0) immediately before the experiment. The stability of MDPF will be limited in any aqueous buffer, so minimizing the time the compound is in the buffer is key.
Q4: How can I monitor the hydrolysis of this compound during my experiment?
A4: You can monitor hydrolysis using High-Performance Liquid Chromatography (HPLC). By running a time-course experiment, you can inject aliquots of your reaction mixture onto a C18 column and monitor the disappearance of the MDPF peak and the appearance of the more polar hydrolysis product peak.
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Peptides with MDPF to Minimize Hydrolysis
This protocol provides a general guideline for the fluorescent labeling of peptides with a primary amine, aiming to maximize labeling efficiency while minimizing the hydrolysis of MDPF.
Materials:
-
This compound (MDPF)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Peptide containing a primary amine
-
0.1 M Sodium Bicarbonate buffer, pH 9.0 (prepare fresh)
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or Reverse-Phase HPLC for purification
Procedure:
-
Prepare MDPF Stock Solution: Dissolve MDPF in anhydrous DMF or DMSO to a final concentration of 10 mM. This stock solution should be prepared fresh and protected from light.
-
Prepare Peptide Solution: Dissolve the peptide in the freshly prepared 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 1 mM.
-
Initiate Labeling Reaction: Add the MDPF stock solution to the peptide solution at a molar ratio of 10:1 (MDPF:peptide). For example, add 10 µL of 10 mM MDPF to 100 µL of 1 mM peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at room temperature in the dark for 1 to 2 hours. The optimal time may need to be determined empirically for your specific peptide.
-
Quench the Reaction (Optional): The reaction can be stopped by adding an excess of a primary amine-containing compound like Tris buffer or by proceeding directly to purification.
-
Purification: Separate the labeled peptide from unreacted MDPF and its hydrolysis product using size-exclusion chromatography or RP-HPLC. Monitor the fractions for fluorescence to identify the labeled peptide.
Visualizations
Logical Workflow for Troubleshooting Low Fluorescence
Technical Support Center: Solvent Effects on 2-Methoxy-2,4-diphenylfuran-3-one Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the reaction kinetics of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF), with a particular focus on solvent effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reagent Degradation: this compound is susceptible to hydrolysis, especially in the presence of moisture. Solvents may also contain impurities that can react with the starting materials. | 1a. Ensure all glassware is thoroughly dried. Use anhydrous solvents. It is advisable to distill solvents prior to use.[1][2] 1b. Verify the purity of the starting materials and reagents.[1] |
| 2. Incorrect Reaction Conditions: The reaction of MDPF with amines is sensitive to pH. The primary amine needs to be sufficiently deprotonated to act as an effective nucleophile.[3] | 2a. Optimize the reaction pH. Alkaline conditions are generally favorable for the initial nucleophilic attack.[3] 2b. If no reaction is observed, consider incrementally increasing the temperature or the concentration of the amine.[2] | |
| 3. Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 3. Ensure vigorous and efficient stirring throughout the reaction.[1] | |
| Inconsistent Kinetic Data | 1. Temperature Fluctuations: Reaction rates are highly sensitive to temperature. | 1. Use a thermostatically controlled bath to maintain a constant and uniform temperature throughout the experiment.[1] |
| 2. Competing Hydrolysis: Water acting as a nucleophile can lead to a non-fluorescent 2-hydroxy-furanone, competing with the desired aminolysis reaction. The rate of this hydrolysis is also pH-dependent.[3] | 2. Work under strictly anhydrous conditions. The use of freshly distilled, dry solvents is recommended.[2] | |
| 3. Solvent Polarity Effects: The polarity of the solvent can influence the stability of the transition state and the reactants, thereby affecting the reaction rate.[4] | 3. Be consistent with the solvent and its purity for a series of experiments. When comparing different solvents, consider their dielectric constants and ability to stabilize charged intermediates. | |
| Difficulty in Monitoring Reaction Progress | 1. Unreliable TLC Analysis: The fluorescent product might streak or decompose on silica gel. | 1. Consider using alternative monitoring techniques such as High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or in-situ NMR spectroscopy. |
| 2. Product Instability During Workup: The fluorescent product may be sensitive to acidic or basic conditions during the quenching and extraction steps.[5] | 2. Before a full-scale workup, test the stability of a small aliquot of the reaction mixture to the planned workup conditions.[5] | |
| Low Product Yield After Isolation | 1. Product Loss During Workup: The product may have some solubility in the aqueous layer or be volatile. | 1a. If an aqueous workup is performed, check the aqueous layer for your product. 1b. If solvents are removed under reduced pressure, check the solvent trap for any lost product.[5] |
| 2. Decomposition on Purification Media: The product may degrade on standard purification media like silica gel. | 2. Consider alternative purification methods such as crystallization or chromatography on a less acidic medium like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound (MDPF) with a primary amine?
A1: The reaction is initiated by a nucleophilic attack of the primary amine on the furanone ring, leading to the formation of a tetrahedral intermediate. This unstable intermediate then undergoes ring-opening, followed by cyclization and dehydration to yield a highly fluorescent pyrrolinone derivative.[3]
Q2: How does solvent polarity affect the reaction kinetics?
A2: The solvent's polarity can significantly influence the reaction rate by differentially solvating the reactants and the transition state.[4] For the reaction of MDPF with an amine, a polar aprotic solvent may stabilize the charged transition state more than the neutral reactants, thus accelerating the reaction. Conversely, a nonpolar solvent might lead to a slower reaction rate.
Q3: What are the key experimental parameters to control when studying the kinetics of this reaction?
A3: The most critical parameters to control are temperature, reactant concentrations, pH (if in a buffered system), and solvent purity.[1] Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent. Using anhydrous and high-purity solvents will minimize side reactions like hydrolysis.[2][3]
Q4: What are common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the this compound by any trace amounts of water in the reaction mixture. This leads to the formation of a non-fluorescent 2-hydroxy-furanone, which can complicate kinetic analysis and reduce the yield of the desired fluorescent product.[3]
Q5: How can I accurately monitor the progress of the reaction?
A5: Due to the highly fluorescent nature of the product, fluorescence spectroscopy is an excellent method for monitoring the reaction progress in real-time. Alternatively, aliquots can be taken at specific time intervals, quenched, and analyzed by HPLC with a fluorescence detector. For a more detailed mechanistic study, in-situ NMR spectroscopy can be employed to monitor the disappearance of reactants and the appearance of products.
Data Presentation
The following table summarizes hypothetical kinetic data for the reaction of this compound with a primary amine in various solvents. This data is for illustrative purposes to demonstrate the expected trends based on solvent polarity.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) |
| n-Hexane | 1.88 | 0.05 |
| Toluene | 2.38 | 0.12 |
| Tetrahydrofuran (THF) | 7.52 | 1.5 |
| Acetonitrile | 37.5 | 5.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.2 |
Experimental Protocols
General Protocol for Kinetic Measurement by HPLC
This protocol outlines a general method for determining the reaction kinetics of this compound with a primary amine using HPLC analysis.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the desired primary amine in the chosen anhydrous solvent.
-
Prepare a stock solution of an internal standard (a compound that does not react with the reactants or products and is chromatographically resolved) in the same solvent.
-
-
Reaction Setup:
-
In a thermostatically controlled reaction vessel, add the solvent and the internal standard stock solution.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the stock solutions of the amine and then the this compound.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., mobile phase for HPLC) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by HPLC with a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Quantify the product concentration at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
Calculate the rate constant based on the determined reaction order.
-
Visualizations
Caption: Workflow for Kinetic Analysis of MDPF-Amine Reaction by HPLC.
Caption: Reaction Pathways of this compound.
References
- 1. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-2,4-diphenyl-3(2H)-furanone fluorescence, = 98.0 HPLC 50632-57-0 [sigmaaldrich.com]
- 3. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of MDPF-labeled proteins for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF)-labeled proteins for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage of MDPF-labeled proteins, leading to a decrease in fluorescence or protein integrity.
Problem: Gradual Loss of Fluorescence Signal Over Time
A decrease in fluorescence intensity is a common issue during long-term storage. This can be attributed to photobleaching, chemical degradation of the fluorophore, or changes in the protein's microenvironment affecting the quantum yield of MDPF.
Quantitative Stability Data (Illustrative Example)
While specific long-term stability data for MDPF-labeled proteins is not extensively published, the following table provides an illustrative example based on the typical stability of proteins labeled with amine-reactive dyes under various storage conditions. Actual stability will be protein-dependent and should be determined empirically.
| Storage Condition | Temperature | Cryoprotectant (Glycerol) | Estimated Fluorescence Retention (6 months) | Estimated Aggregation (%) |
| Standard Buffer | 4°C | None | 70-85% | < 5% |
| -20°C | None | 60-75% (due to freeze-thaw) | 5-15% | |
| -80°C | None | 50-70% (due to freeze-thaw) | 10-20% | |
| With Cryoprotectant | -20°C | 25% (v/v) | 85-95% | < 5% |
| -80°C | 50% (v/v) | 90-98% | < 2% | |
| Lyophilized | 4°C | Trehalose | >95% | < 1% |
Experimental Protocols to Assess Stability
To quantitatively assess the stability of your MDPF-labeled protein, the following protocols are recommended.
Protocol 1: Monitoring Fluorescence Intensity Over Time
This protocol uses fluorescence spectroscopy to measure changes in the emission intensity of the MDPF-labeled protein, providing a direct measure of fluorophore stability.
Materials:
-
MDPF-labeled protein solution
-
Storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Microcentrifuge
Procedure:
-
Initial Measurement (Time Zero):
-
Thaw a freshly labeled and purified protein aliquot.
-
Centrifuge the solution at 14,000 x g for 5 minutes to pellet any aggregates.
-
Carefully transfer the supernatant to a clean quartz cuvette.
-
Measure the fluorescence emission spectrum. For MDPF, the excitation maximum is around 385 nm and the emission maximum is around 475 nm. Record the peak emission intensity. This is your T=0 reference.
-
-
Sample Aliquoting and Storage:
-
Aliquot the remaining protein solution into multiple small, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots under your desired conditions (e.g., 4°C, -20°C with and without cryoprotectant, -80°C).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 weeks), remove one aliquot from each storage condition.
-
Thaw the sample completely and repeat steps 1.2-1.4.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the T=0 measurement.
-
Plot the percentage of remaining fluorescence versus time for each storage condition.
-
Protocol 2: Assessing Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to detect the formation of soluble aggregates, a common indicator of protein instability.
Materials:
-
MDPF-labeled protein solution
-
SEC-compatible HPLC or FPLC system with a fluorescence detector
-
Size exclusion column appropriate for the molecular weight of your protein
-
Mobile phase (e.g., PBS, pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Initial Analysis (Time Zero):
-
Filter a small volume (e.g., 100 µL) of your freshly prepared MDPF-labeled protein through a 0.22 µm syringe filter.
-
Inject an appropriate volume onto the SEC column.
-
Monitor the elution profile using the fluorescence detector set to the excitation and emission wavelengths of MDPF.
-
The main peak corresponds to the monomeric, correctly folded protein. Any earlier eluting peaks represent aggregates.
-
Integrate the peak areas to determine the percentage of monomer and aggregate at T=0.
-
-
Time-Point Analysis:
-
At your desired time points, thaw an aliquot stored under each condition.
-
Repeat steps 2.2-2.5.
-
-
Data Analysis:
-
Calculate the percentage of aggregate at each time point.
-
Plot the percentage of aggregation versus time for each storage condition.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for MDPF-labeled proteins?
For short-term storage (days to a few weeks), 4°C is generally recommended. For long-term storage, -80°C is preferable to -20°C as it better preserves protein integrity and minimizes degradation.[1] However, it is crucial to prevent repeated freeze-thaw cycles which can lead to protein denaturation and aggregation.[2] Therefore, storing the protein in single-use aliquots is highly recommended.
Q2: Should I add a cryoprotectant for frozen storage?
Yes, for storage at -20°C or -80°C, the addition of a cryoprotectant such as glycerol or ethylene glycol is highly recommended.[2] Cryoprotectants prevent the formation of ice crystals that can damage the protein structure. A final concentration of 25-50% (v/v) glycerol is commonly used.
Q3: My protein solution is showing precipitation after thawing. What should I do?
Precipitation indicates protein aggregation and denaturation. This can be caused by freeze-thaw stress, suboptimal buffer conditions, or high protein concentration. To resolve this, you can try:
-
Centrifuging the sample to remove the precipitate (note that this will reduce your effective protein concentration).
-
For future storage, increase the concentration of cryoprotectant.
-
Optimize the buffer composition, including pH and ionic strength.
-
Store the protein at a lower concentration.
Q4: The fluorescence of my labeled protein seems to have shifted to a different wavelength. Why?
A spectral shift can indicate a change in the microenvironment of the MDPF molecule. This could be due to a conformational change in the protein, partial denaturation, or interaction with other molecules in the solution. It is advisable to check the protein's structural integrity using methods like circular dichroism or SEC.
Q5: Can I lyophilize my MDPF-labeled protein for long-term storage?
Lyophilization (freeze-drying) can be an excellent method for long-term storage, as it can significantly enhance stability.[2] However, the process itself can be harsh on proteins. It is essential to use a lyoprotectant, such as trehalose or sucrose, in the buffer before freeze-drying to protect the protein during the dehydration process. The suitability of lyophilization should be tested for each specific protein.
Visualizations
Caption: Workflow for labeling a protein with MDPF.
References
dealing with poor solubility of 2-Methoxy-2,4-diphenylfuran-3-one in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor aqueous solubility of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: this compound is a hydrophobic molecule with a significant nonpolar surface area due to its two phenyl rings. This chemical structure leads to low affinity for polar solvents like water and aqueous buffers, resulting in poor solubility.
Q2: What are the most common organic solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound. Other common organic solvents such as ethanol, methanol, and acetone can also be used, although their solubilizing capacity for this specific compound may be lower than that of DMSO.
Q3: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the final concentration of the organic solvent in the aqueous buffer is too low to keep the compound in solution. To address this, you can try preparing a more concentrated stock solution, adding the stock solution to the aqueous buffer dropwise while vortexing, or using a co-solvent system. Performing serial dilutions in the organic solvent before the final dilution into the aqueous buffer can also help.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid cytotoxicity. However, the tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or experimental outcomes.
Q5: Can I use heat or sonication to help dissolve the compound?
A5: Yes, gentle warming and sonication can be very effective in aiding the dissolution of this compound in an organic solvent. However, it is important to be cautious with heating, as excessive temperatures could potentially degrade the compound. Always ensure the vial is properly sealed to prevent solvent evaporation.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial organic solvent. | 1. Insufficient solvent volume.2. Inadequate mixing.3. Low ambient temperature.4. Solvent has absorbed water (especially DMSO). | 1. Increase the solvent volume to lower the concentration.2. Vortex vigorously for 2-5 minutes.3. Use a bath sonicator for 15-30 minutes.4. Gently warm the solution (e.g., 37°C water bath).5. Use fresh, anhydrous DMSO from a sealed bottle. |
| A clear stock solution becomes cloudy or forms crystals over time. | 1. The compound has precipitated out of solution due to temperature fluctuations.2. The stock solution is supersaturated. | 1. Gently warm the solution and vortex until it becomes clear again before use.2. Store the stock solution at room temperature or 4°C, but be aware of potential precipitation at lower temperatures. Avoid repeated freeze-thaw cycles.3. Prepare a new stock solution at a slightly lower concentration. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. The final organic solvent concentration is too low.2. The aqueous buffer's pH is not optimal for solubility.3. Rapid addition of the stock solution. | 1. Prepare a higher concentration stock solution to minimize the volume added to the buffer.2. Add the stock solution dropwise to the vigorously vortexing buffer.3. Consider a serial dilution of the stock solution in the organic solvent before the final aqueous dilution.4. For ionizable compounds, adjusting the pH of the aqueous buffer may improve solubility. |
| Inconsistent results in biological assays. | 1. Incomplete dissolution of the compound.2. Precipitation of the compound in the assay medium.3. Degradation of the compound in the stock solution. | 1. Visually inspect the stock solution for any particulate matter before each use.2. Prepare fresh dilutions for each experiment.3. Aliquot the stock solution into single-use vials to minimize contamination and degradation. |
Data Presentation
Quantitative Solubility of this compound
| Solvent | Solubility | Molecular Weight ( g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ~10 mM[1] | 266.29 |
Qualitative and Estimated Solubility in Common Organic Solvents
| Solvent | Type | Expected Solubility | Rationale / Notes |
| Acetone | Polar Aprotic | Likely Soluble | Often used as a co-solvent for this compound in reactions. |
| Ethanol | Polar Protic | Likely Soluble | Generally a good solvent for many organic compounds. |
| Methanol | Polar Protic | Likely Soluble | Similar to ethanol, should be an effective solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar properties to DMSO, expected to be a good solvent. |
| Water / Aqueous Buffers | Polar Protic | Poorly Soluble | The hydrophobic nature of the molecule limits its solubility. |
Disclaimer: The solubility values for solvents other than DMSO are qualitative estimates based on the chemical structure and general solvent properties. For precise applications, experimental determination of solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 266.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 2.66 mg of this compound.
-
Solvent Addition: Add the weighed compound to a sterile vial. Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
Gentle Warming/Sonication (if necessary): If the compound has not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or in a bath sonicator for 15-30 minutes. Re-vortex and inspect for clarity.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Buffer Preparation: Dispense 990 µL of PBS into a sterile tube.
-
Dilution: While vigorously vortexing the PBS, slowly add 10 µL of the 10 mM stock solution dropwise to the buffer. This will result in a 1:100 dilution and a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Visual Inspection: Immediately inspect the working solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for precipitation issues.
References
minimizing non-specific binding of MDPF in cellular imaging
Technical Support Center: MDPF Cellular Imaging
Welcome to the technical support center for MDPF (2-methoxy-6-(p-methoxyphenyl)difluoroborane) cellular imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal staining results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MDPF and why is it used in cellular imaging?
MDPF (2-methoxy-6-(p-methoxyphenyl)difluoroborane) is a fluorescent probe that is understood to be a solvatochromic dye. Solvatochromic dyes exhibit a change in their fluorescence properties, such as intensity and emission wavelength, depending on the polarity of their local environment.[1][2][3] They are often weakly fluorescent in aqueous (polar) environments and become brightly fluorescent in non-polar environments, such as lipid droplets.[4] This "turn-on" mechanism is advantageous for minimizing background fluorescence from unbound probes in the aqueous cytoplasm.[4][5]
Q2: What are the primary causes of non-specific binding and high background with MDPF?
High background fluorescence and non-specific binding of lipophilic and solvatochromic dyes like MDPF can arise from several sources:
-
Excessive Dye Concentration: Using too high a concentration of the probe can lead to aggregation and non-specific partitioning into cellular membranes other than the target organelle.[6][]
-
Insufficient Washing: Failure to adequately remove unbound or loosely bound MDPF molecules will result in a generalized background signal.[4][8]
-
Cellular Autofluorescence: Endogenous fluorophores within the cell (e.g., NADH, flavins) can contribute to the overall background signal.
-
Suboptimal Staining Buffer: The composition of the staining and washing buffers can influence the solubility and binding characteristics of the dye.
-
Presence of Serum: Components in serum can sometimes be fluorescent or interact with the probe, increasing background.
Q3: How can I be sure that the fluorescence I'm observing is specific to my target?
Running proper controls is crucial. Consider the following:
-
Unstained Control: Image cells that have not been treated with MDPF using the same imaging settings. This will reveal the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO) used to dissolve the MDPF to ensure it does not induce fluorescence.
-
Positive and Negative Controls: If possible, use cells with known high and low abundance of the target structure (e.g., lipid droplets induced by oleic acid treatment vs. untreated cells).[9]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and optimizing your MDPF staining protocol.
Issue 1: High Background Fluorescence Across the Entire Cell
High background fluorescence that is not localized to specific structures is a common issue.
| Possible Cause | Recommended Solution |
| MDPF concentration is too high. | Perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background. Start with a range based on similar lipophilic dyes (e.g., 0.1 µM to 5 µM) and narrow it down.[4][] |
| Insufficient washing. | Increase the number and/or duration of wash steps after MDPF incubation. Washing 3-4 times with a suitable buffer (e.g., PBS or HBSS) is a good starting point.[4][8] |
| Staining time is too long. | Reduce the incubation time. For live-cell imaging, shorter incubation times (e.g., 10-20 minutes) are often sufficient and can minimize non-specific uptake.[9] |
| Cellular autofluorescence. | Before staining, you can try photobleaching the sample by exposing it to the excitation light. Alternatively, if your imaging system allows, use spectral unmixing to separate the MDPF signal from the autofluorescence spectrum. |
Issue 2: Fluorescent Aggregates or Puncta Outside of Target Organelles
The appearance of bright, non-specific puncta can be due to dye aggregation.
| Possible Cause | Recommended Solution |
| Poor MDPF solubility in buffer. | Ensure the final concentration of the solvent (e.g., DMSO) in the staining solution is low (typically <1%) to prevent solvent effects on the cells. Prepare the final staining solution fresh from a concentrated stock just before use. |
| Dye aggregation in aqueous buffer. | Consider using a labeling vehicle designed for lipophilic dyes, which can help maintain dye solubility and improve staining uniformity.[10][11] For some lipophilic dyes, staining in a low-salt buffer can reduce aggregation.[12] |
| Interaction with cellular debris. | Ensure cell cultures are healthy and wash away dead cells and debris before staining.[13] |
Experimental Protocols
General Protocol for Staining Lipid Droplets with MDPF in Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
- MDPF Stock Solution: Prepare a 1 mM stock solution of MDPF in anhydrous DMSO. Store at -20°C, protected from light.
- Staining Solution: On the day of the experiment, dilute the MDPF stock solution in a serum-free medium or a buffered salt solution (e.g., PBS or HBSS) to the desired final working concentration. It is critical to optimize this concentration.
- Wash Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
2. Cell Preparation:
- Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes) and culture to the desired confluency.
- Gently wash the cells once with warm PBS or serum-free medium to remove any residual serum.
3. Staining:
- Remove the wash buffer and add the freshly prepared MDPF staining solution to the cells.
- Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
4. Washing:
- Remove the staining solution.
- Wash the cells 3-4 times with warm wash buffer to remove unbound probe.
5. Imaging:
- Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.
- Image immediately using a fluorescence microscope with appropriate filter sets for MDPF.
Quantitative Data Summary
The following table provides suggested starting ranges for optimizing your MDPF staining protocol, based on common practices for similar lipophilic dyes.
| Parameter | Live Cell Imaging | Fixed Cell Imaging | Key Considerations |
| MDPF Concentration | 0.1 - 2 µM | 0.5 - 5 µM | Titration is critical. Higher concentrations increase the risk of non-specific binding.[] |
| Incubation Time | 10 - 20 minutes | 15 - 30 minutes | Shorter times are generally better for live cells to minimize toxicity and non-specific uptake.[9] |
| Incubation Temperature | 37°C | Room Temperature | |
| Wash Steps | 3-4 washes with PBS/HBSS | 3-4 washes with PBS | Thorough washing is essential to reduce background from unbound dye.[8] |
| Fixation (for fixed cells) | N/A | 4% Paraformaldehyde in PBS for 15 min | Avoid detergents like Triton X-100 for permeabilization as they can disrupt lipid droplets.[9] |
Visualizations
Caption: A generalized workflow for cellular imaging using MDPF.
Caption: MDPF fluorescence is dependent on environmental polarity.
References
- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 利用亲脂性膜染料进行细胞示踪 [sigmaaldrich.com]
- 12. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing MDPF-Protein Conjugate Quantum Yield
Welcome to the technical support center for MDPF-protein conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help increase the quantum yield of your MDPF-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is MDPF and how does it label proteins?
MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone) is a fluorogenic dye, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent after reacting with a target molecule.[1] MDPF specifically reacts with primary amino groups (like the ε-amino group of lysine residues and the N-terminal α-amino group) on proteins. This reaction forms a fluorescent pyrrolinone adduct, covalently attaching the fluorophore to the protein.[2][3] A significant advantage of MDPF is that its hydrolysis product is non-fluorescent, eliminating the need for a destaining step after labeling.[1]
Q2: What is "quantum yield" and why is it important for my experiments?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield means a brighter fluorescent signal, which is crucial for sensitive detection in applications like fluorescence microscopy, immunoassays, and flow cytometry. For MDPF-protein conjugates, a high quantum yield ensures a strong signal-to-noise ratio, enabling more accurate and reliable measurements.
Q3: What is the general range of quantum yields for fluorescent probes?
Quantum yields are measured on a scale from 0 to 1.0. Probes with quantum yields of 0.10 are considered fluorescent, while highly fluorescent dyes like rhodamines can have quantum yields approaching 1.0. For example, the quantum yield of ANS (8-anilinonaphthalene-1-sulfonic acid) is about 0.002 in aqueous buffer but increases to near 0.4 when bound to a protein like serum albumin.
Q4: How does pH affect the fluorescence of MDPF-protein conjugates?
The fluorescence of MDPF-protein adducts is highly dependent on pH. The fluorescent species is believed to be a coplanar and cationic diarylpyrrolone, which is stable at neutral or acidic pH.[2][3] At alkaline pH, this structure can convert to a non-fluorescent pseudobase.[2][3] Therefore, maintaining a pH in the neutral to slightly acidic range is critical for maximizing the quantum yield of your MDPF-labeled proteins. The reaction of MDPF with primary amines itself is typically carried out at an alkaline pH to ensure the amine is deprotonated and nucleophilic. After the labeling reaction, it is crucial to transfer the conjugate to a buffer with a neutral or slightly acidic pH for optimal fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Incorrect pH of Final Buffer: The MDPF-adduct is non-fluorescent at alkaline pH.[2] | After conjugation (which is often performed at a slightly alkaline pH), purify the conjugate and resuspend it in a buffer with a neutral to slightly acidic pH (e.g., PBS pH 7.4). |
| 2. Insufficient Labeling: The protein may not have been sufficiently labeled with MDPF. | Optimize the labeling reaction by adjusting the molar ratio of MDPF to protein, increasing the reaction time, or ensuring the protein concentration is adequate (ideally >1 mg/mL). | |
| 3. Protein Precipitation: The protein may have precipitated during the labeling reaction, reducing the concentration of soluble, fluorescent conjugate. | Reduce the concentration of organic solvent (e.g., DMSO or DMF) used to dissolve the MDPF. Add the MDPF solution to the protein solution slowly while stirring. Consider reducing the protein concentration if aggregation is observed. | |
| 4. Presence of Quenchers: Components in your buffer or sample could be quenching the fluorescence. | Identify and remove potential quenchers. Common quenchers include iodide ions and molecular oxygen. Consider de-gassing your buffer if oxygen quenching is suspected. | |
| 5. Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light. | Minimize the exposure of your sample to high-intensity light. Use an anti-fade mounting medium for microscopy applications. | |
| High Background Fluorescence | 1. Unreacted MDPF: Although MDPF is fluorogenic, very high concentrations of unreacted dye might contribute to background. | Purify the conjugate thoroughly after the labeling reaction using size-exclusion chromatography or dialysis to remove any unreacted MDPF. |
| 2. Buffer Contamination: The buffer or other reagents may contain fluorescent impurities. | Use high-purity, spectroscopy-grade solvents and reagents. Check all buffers for background fluorescence before use. | |
| Inconsistent Fluorescence Intensity | 1. Fluctuation in pH: Small changes in pH can significantly impact the fluorescence of the MDPF-adduct. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH. |
| 2. Temperature Variations: Fluorescence intensity can be temperature-dependent. | Perform all measurements at a constant and controlled temperature. | |
| 3. Protein Aggregation: Aggregation of the labeled protein can lead to self-quenching and variable fluorescence. | Optimize storage conditions for the conjugate. Consider adding stabilizing agents like glycerol or BSA (if compatible with your experiment). |
Experimental Protocols
Protocol 1: Labeling a Protein with MDPF in Solution
This protocol is a general guideline for labeling a protein with MDPF in a solution. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
MDPF powder.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5.
-
Purification column (e.g., Sephadex G-25) or dialysis tubing.
-
Storage buffer: PBS, pH 7.4.
Procedure:
-
Prepare the Protein: Dissolve your protein in the labeling buffer to a final concentration of 1-5 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the labeling buffer via dialysis or buffer exchange chromatography.
-
Prepare MDPF Solution: Immediately before use, dissolve MDPF in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Calculate the required volume of MDPF solution to achieve the desired molar excess of dye to protein. A starting point is a 10 to 20-fold molar excess. b. While gently stirring the protein solution, slowly add the MDPF solution dropwise. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Remove unreacted MDPF and exchange the buffer to the storage buffer (PBS, pH 7.4) using a size-exclusion chromatography column or dialysis. b. The labeled protein can be identified by its fluorescence.
-
Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the MDPF adduct (around 380-390 nm). b. Store the conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Measuring the Quantum Yield of MDPF-Protein Conjugates
This protocol describes the relative method for determining the fluorescence quantum yield of an MDPF-protein conjugate by comparison to a known standard.
Materials:
-
MDPF-protein conjugate of interest.
-
Quantum yield standard with a known quantum yield and fluorescence in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Matched quartz cuvettes.
-
Appropriate buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a Series of Dilutions: a. Prepare a stock solution of your MDPF-protein conjugate and the quantum yield standard in the same buffer. b. From these stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: a. For each dilution of the sample and the standard, measure the absorbance at the excitation wavelength that will be used for the fluorescence measurement.
-
Measure Fluorescence Emission: a. Using the same excitation wavelength, measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate Fluorescence Spectra: a. For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot and Calculate Quantum Yield: a. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. b. The plot should yield a straight line for both the sample and the standard. Determine the gradient of each line. c. Calculate the quantum yield of your MDPF-protein conjugate using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscript 'X' denotes the unknown sample, and 'ST' denotes the standard.
-
Data Presentation
Table 1: Example Data for Quantum Yield Determination
| Sample | Absorbance at 385 nm | Integrated Fluorescence Intensity (a.u.) |
| Standard (Quinine Sulfate) | 0.02 | 150,000 |
| 0.04 | 305,000 | |
| 0.06 | 448,000 | |
| 0.08 | 602,000 | |
| MDPF-Protein Conjugate | 0.025 | 180,000 |
| 0.050 | 355,000 | |
| 0.075 | 530,000 | |
| 0.100 | 710,000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
Validation & Comparative
A Comparative Guide to Protein Quantification: 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) vs. Fluorescamine
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of experimental success. The choice of quantification reagent is critical and depends on factors such as sensitivity, specificity, and compatibility with downstream applications. This guide provides an objective comparison between the well-established fluorescamine and the less conventional 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) for protein quantification, supported by available data and experimental protocols.
Principle of Detection
Both fluorescamine and MDPF operate on a similar principle: they are non-fluorescent molecules that react with primary amines to yield highly fluorescent products. In the context of proteins, they primarily react with the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction transforms the protein into a fluorescent entity, and the intensity of the fluorescence is proportional to the protein concentration.
This compound (MDPF): This furanone reagent reacts with primary amines, initiating a nucleophilic attack on the furanone ring. This leads to a ring-opening and subsequent rearrangement to form a stable and highly fluorescent pyrrolone derivative.[1] While its primary documented use is in the fluorescent staining of proteins on SDS-PAGE gels and Western blots, its reaction with amines makes it theoretically applicable to in-solution protein quantification.[2]
Fluorescamine: A widely recognized fluorogenic reagent, fluorescamine reacts rapidly with primary amines under alkaline conditions to form a stable fluorescent pyrrolinone product.[3] The reaction is virtually instantaneous, and any excess reagent is hydrolyzed to non-fluorescent products, which minimizes background fluorescence.[4][5]
Quantitative Performance
| Feature | This compound (MDPF) | Fluorescamine |
| Principle | Reacts with primary amines to form a fluorescent pyrrolone derivative.[1] | Reacts with primary amines to form a fluorescent pyrrolinone product.[3] |
| Excitation (nm) | Not widely reported for in-solution assays. | ~380-400 nm[6][7][8] |
| Emission (nm) | Not widely reported for in-solution assays. | ~460-475 nm[4][6][9] |
| Limit of Detection | Not widely reported for in-solution assays. | As low as 10 ng of protein[4]; 3 µg/mL of BSA.[8] |
| Linear Range | Not widely reported for in-solution assays. | 8-500 µg/mL for BSA.[9] |
| Reaction Time | Not widely reported for in-solution assays. | 5-30 minutes incubation.[7][8] |
| Interfering Substances | Buffers containing primary amines (e.g., Tris, glycine).[1] | Buffers containing primary amines (e.g., Tris, glycine), ammonia.[9][10] |
| Protein-to-Protein Variability | Expected to be high, as it depends on the number of available primary amines (lysine content).[11] | High, due to its dependence on lysine content.[10][11] |
| Primary Application | Fluorescent staining of proteins on gels and membranes.[2][12] | In-solution protein and peptide quantification.[4][9] |
Reaction Mechanisms and Workflows
The reaction of both reagents with a primary amine on a protein is a fundamental step in the quantification process.
Reaction of MDPF with a protein's primary amine.
Reaction of Fluorescamine with a protein's primary amine.
A generalized workflow for protein quantification using these fluorogenic reagents involves preparing standards and samples, adding the reagent, incubating, and then measuring the fluorescence.
Generalized experimental workflow for protein quantification.
Experimental Protocols
Protocol for Fluorescamine Protein Assay
This protocol is adapted from commercially available kits and established methods.[7][9]
-
Reagent Preparation:
-
Protein Standard: Prepare a series of standards using a known protein, such as Bovine Serum Albumin (BSA), diluted in a suitable amine-free buffer (e.g., PBS, pH 7.2). A typical range would be from 1 µg/mL to 100 µg/mL.[4]
-
Fluorescamine Solution: Prepare a fresh solution of 3 mg/mL fluorescamine in a dry solvent like DMSO or acetone.[6][9] This solution is light-sensitive and should be kept in an amber tube.
-
-
Assay Procedure (96-well plate format):
-
Pipette 75 µL of each standard and unknown sample into the wells of a solid black 96-well microplate.[7] Include a blank control containing only the buffer.
-
Add 25 µL of the fluorescamine working solution to each well.[7]
-
Mix thoroughly.
-
Incubate the plate at room temperature for 5 to 30 minutes, protected from light.[7]
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with excitation set to approximately 380 nm and emission at approximately 470 nm.[7][8]
-
Subtract the fluorescence reading of the blank from all standards and samples.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the protein standards.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.
-
Hypothetical Protocol for MDPF Protein Assay
Based on its chemical properties and applications in gel staining, a protocol for in-solution quantification can be proposed. This protocol would require optimization for specific applications.
-
Reagent Preparation:
-
Protein Standard: Prepare protein standards (e.g., BSA) in an amine-free buffer as described for the fluorescamine assay.
-
MDPF Solution: Prepare a working solution of MDPF in a suitable organic solvent (e.g., acetonitrile or DMSO). The optimal concentration would need to be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Pipette a defined volume of each standard and unknown sample into the wells of a solid black 96-well microplate.
-
Add the MDPF working solution to each well.
-
Mix and incubate at room temperature for a predetermined time, protected from light. The optimal incubation time would need to be determined through kinetic studies.
-
-
Measurement and Analysis:
-
Measure the fluorescence at the optimal excitation and emission wavelengths for the MDPF-protein adduct. These wavelengths would need to be determined experimentally using a spectrofluorometer.
-
Perform data analysis as described in the fluorescamine protocol.
-
Conclusion
Fluorescamine is a well-characterized, sensitive, and rapid reagent for the quantification of proteins and peptides in solution. Its properties are extensively documented, and numerous commercial kits are available, making it a reliable choice for routine protein quantification.[7][8][9] Its main drawback is the high protein-to-protein variability due to its reliance on the number of primary amines.[11]
This compound (MDPF) is a proven fluorogenic reagent for detecting proteins on gels and membranes.[2] Its underlying chemistry, reacting with primary amines to produce a fluorescent compound, suggests its potential for in-solution quantification. However, there is a lack of published data on its performance metrics such as detection limits, linear range, and optimized protocols for this specific application. Researchers interested in using MDPF for in-solution quantification would need to undertake significant methods development and validation.
For routine and validated protein quantification, fluorescamine is the recommended choice due to the wealth of supporting data and established protocols. MDPF remains a valuable tool for protein visualization in electrophoresis and blotting applications, with a potential for broader use that is yet to be fully explored.
References
- 1. This compound | 50632-57-0 | Benchchem [benchchem.com]
- 2. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. content.abcam.com [content.abcam.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. absbio.com [absbio.com]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. Use of a stable fluorescent reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone, for the visualization and purification of myelin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: OPA vs. MDPF
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization reagent is a critical step that dictates the sensitivity, reliability, and overall success of the analytical method. Pre-column derivatization is a widely adopted strategy to enhance the detection of amino acids, which often lack a native chromophore or fluorophore. This guide provides a detailed comparison of two such reagents: the well-established o-phthaldialdehyde (OPA) and the less-documented 2-Methoxy-2,4-diphenylfuran-3-one (MDPF).
While o-phthaldialdehyde is a cornerstone of amino acid analysis with a wealth of supporting literature and well-defined protocols, this compound is a fluorogenic reagent with more limited characterization in this specific application. This guide synthesizes the available experimental data to offer an objective comparison, highlighting the strengths and weaknesses of each reagent.
Overview of Derivatization Chemistry
The derivatization of amino acids with OPA and MDPF proceeds through different chemical pathways, resulting in fluorescent adducts suitable for detection.
o-Phthaldialdehyde (OPA) reacts with primary amino acids in the presence of a thiol compound (e.g., 3-mercaptopropionic acid) at an alkaline pH to form highly fluorescent isoindole derivatives. This reaction is rapid, typically completing within minutes at room temperature. A significant limitation of OPA is its inability to react with secondary amino acids, such as proline and hydroxyproline.
This compound (MDPF) is a fluorogenic reagent that reacts with primary and secondary amines to yield highly fluorescent pyrrolinone-type products. The reaction also proceeds at an alkaline pH. Unlike OPA, MDPF has the potential to react with both primary and secondary amino acids, which could be a significant advantage.
Experimental Workflow
The general workflow for amino acid analysis using pre-column derivatization involves sample preparation, the derivatization reaction, chromatographic separation, and detection. Automation of the derivatization step is common to improve reproducibility.
Performance Comparison
The following tables summarize the available quantitative data for OPA. Due to a lack of specific experimental data in the searched literature for the HPLC analysis of amino acids using MDPF, a direct quantitative comparison is not possible at this time.
Reagent Characteristics and Reaction Conditions
| Parameter | o-Phthaldialdehyde (OPA) | This compound (MDPF) |
| Target Analytes | Primary amino acids | Primary and secondary amines[1] |
| Reaction pH | Alkaline (typically pH 9-11.5)[2] | Alkaline[3] |
| Co-reagent | Thiol (e.g., 2-mercaptoethanol, 3-mercaptopropionic acid)[2] | None required |
| Reaction Time | Rapid (seconds to minutes) at room temperature[2][4] | Information not available for amino acid analysis via HPLC |
| Derivative Stability | Less stable; requires controlled reaction and injection times.[5] Stability can be improved with different thiols.[3] | Fluorescence of MDPF-butylamine product is abolished at alkaline pH, suggesting potential instability of the fluorescent adduct under certain conditions.[3] |
Detection and Sensitivity
| Parameter | o-Phthaldialdehyde (OPA) | This compound (MDPF) |
| Detection Method | Fluorescence, UV-Vis Absorbance | Fluorescence |
| Excitation Wavelength (λex) | ~330-390 nm (max ~340 nm)[2] | ~384 nm (for hexylamine derivative in acetonitrile)[1] |
| Emission Wavelength (λem) | ~436-475 nm (max ~455 nm)[2] | ~472 nm (for hexylamine derivative in acetonitrile)[1] |
| Limit of Detection (LOD) | High sensitivity, in the femtomole to picomole range.[3] | Quantitative data for amino acid analysis not available |
| Linearity | Good linearity, e.g., r values of 0.996-0.999 for concentrations from 25 to 250 µmol/L.[1] | Information not available |
Experimental Protocols
o-Phthaldialdehyde (OPA) Derivatization Protocol for HPLC
A widely cited protocol for OPA derivatization involves the following steps:
-
Reagent Preparation : An OPA solution is prepared, typically containing OPA, a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol), and a borate buffer to maintain an alkaline pH (e.g., pH 9.2-10.5).[2][6]
-
Derivatization Reaction : The amino acid sample is mixed with the OPA reagent solution. The reaction is typically carried out at room temperature for a short duration (e.g., 1-2 minutes) immediately before injection into the HPLC system.[6] Automated pre-column derivatization using an autosampler is often employed to ensure precise timing and reproducibility.
-
Chromatographic Separation : The derivatized amino acids are separated on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.
-
Detection : Detection is performed using a fluorescence detector with excitation and emission wavelengths set appropriately for the OPA-amino acid derivatives (e.g., Ex: 340 nm, Em: 455 nm).[2]
This compound (MDPF) Derivatization Protocol
Summary and Conclusion
o-Phthaldialdehyde (OPA) is a well-characterized, highly sensitive derivatization reagent for the analysis of primary amino acids by HPLC with fluorescence detection. Its main advantages are its rapid reaction kinetics and the high fluorescence of its derivatives, allowing for detection at very low concentrations. However, the instability of the OPA-amino acid adducts necessitates precise control over the derivatization and injection times, making automated systems highly recommended. Its primary drawback is the inability to react with secondary amino acids.
This compound (MDPF) presents itself as a potentially valuable fluorogenic reagent for amino acid analysis, with the key advantage of reacting with both primary and secondary amines. This would allow for the simultaneous analysis of all proteinogenic amino acids in a single run, a significant advantage over OPA. However, there is a notable lack of published, peer-reviewed studies detailing its use for the quantitative analysis of amino acids by chromatography. Critical performance data, including optimized derivatization protocols, derivative stability under analytical conditions, limits of detection, and linearity, are not available. The observation that the fluorescence of an MDPF-amine adduct diminishes at alkaline pH raises concerns about the stability of the fluorescent product, which would need to be carefully investigated.
References
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Amine Analysis: Featuring 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines, such as amino acids and biogenic amines, is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful technique to enhance the detection and separation of these compounds. This guide provides a comparative overview of HPLC method validation using the fluorescent derivatizing agent 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) and other common alternatives, supported by established experimental data.
The selection of a suitable derivatization reagent is paramount for developing a robust and sensitive HPLC method. Factors to consider include reaction kinetics, stability of the derivatives, and the resulting spectral properties that influence detection sensitivity. This guide will delve into the validation parameters of an HPLC method, present a detailed experimental protocol for derivatization, and offer a comparative analysis of MDPF with other widely used reagents.
Principles of HPLC Method Validation
Validation of an analytical method ensures that it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Derivatization with this compound (MDPF)
MDPF is a fluorescent labeling reagent that reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by HPLC with a fluorescence detector (FLD). The resulting derivatives typically exhibit excitation and emission maxima around 384 nm and 472 nm, respectively.
Experimental Workflow for MDPF Derivatization and HPLC Analysis
The following diagram illustrates a typical workflow for the validation of an HPLC method using MDPF derivatization.
Detailed Experimental Protocol: MDPF Derivatization
-
Reagents and Materials:
-
This compound (MDPF) solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile).
-
Amine-containing sample or standard solution.
-
Buffer solution (e.g., borate buffer, pH 9.0).
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
-
Procedure:
-
To an appropriate volume of the sample or standard solution, add an equal volume of the buffer solution.
-
Add a defined excess of the MDPF reagent solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to ensure complete reaction. Reaction conditions should be optimized for the specific analyte.
-
After incubation, the reaction may be quenched by adding a small amount of an acid (e.g., acetic acid) to lower the pH.
-
The resulting solution is then ready for injection into the HPLC system.
-
Performance Comparison of Derivatization Reagents
While specific quantitative performance data for a fully validated HPLC method using MDPF is not widely available in peer-reviewed literature, a comparative analysis can be made based on the known characteristics of MDPF and extensive data available for other common derivatization reagents.
| Reagent | Analyte Type | Detection Method | Typical LOD/LOQ | Key Advantages | Key Disadvantages |
| This compound (MDPF) | Primary & Secondary Amines | Fluorescence | Data not widely available | Forms highly fluorescent derivatives. | Limited published validation data; potential for reagent-related interfering peaks. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | pM to fmol range[1] | Rapid reaction at room temperature; automated derivatization is common.[1] | Derivatives can be unstable; does not react with secondary amines without a thiol. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | fmol range | Stable derivatives; reacts with both primary and secondary amines. | Can produce interfering by-products; may require extraction step. |
| Dansyl Chloride (Dansyl-Cl) | Primary & Secondary Amines | Fluorescence / UV | ~10 ng/mL | Stable derivatives; well-established reagent. | Slower reaction times; may require heating. |
| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV | Data not widely available | Reacts with both primary and secondary amines. | Less sensitive than fluorescence methods; derivatives can be less stable. |
Conclusion
The validation of an HPLC method is essential for ensuring the reliability of analytical data in research and drug development. Derivatization with reagents like this compound offers a promising avenue for the sensitive fluorescent detection of primary and secondary amines. However, the current lack of extensive, publicly available validation data for MDPF-based methods underscores the need for further research to fully characterize its performance in comparison to well-established reagents like OPA, FMOC-Cl, and Dansyl-Cl. For researchers considering MDPF, initial method development and rigorous in-house validation according to ICH guidelines are critical steps to ensure the suitability and reliability of the analytical procedure for its intended application. The choice of derivatization reagent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the required sensitivity, and the available instrumentation.
References
Assessing the Specificity of 2-Methoxy-2,4-diphenylfuran-3-one for Primary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification and detection of primary amines, the selection of a suitable derivatizing agent is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 2-Methoxy-2,4-diphenylfuran-3-one (MDF), a fluorogenic reagent, with other commonly used alternatives for the detection of primary amines. The performance of MDF is objectively evaluated against fluorescamine, o-phthalaldehyde (OPA), and ninhydrin, with a focus on specificity for primary amines, supported by available experimental data.
Overview of Amine-Reactive Probes
Primary amines are a key functional group in a vast array of biomolecules, including amino acids, proteins, and neurotransmitters. Their detection and quantification are crucial in various fields of research and development. Fluorogenic and colorimetric reagents that react with primary amines to produce a detectable signal are indispensable tools for this purpose. An ideal reagent should exhibit high specificity, sensitivity, and reliability.
This compound (MDF) , also known as MDPF, is a fluorescent reagent that reacts with both primary and secondary amines. The reaction with primary amines at an alkaline pH is reported to yield highly fluorescent pyrrolone derivatives, making it a tool for the biochemical detection of these functional groups.[1][2][3]
Reaction Mechanism and Specificity of MDF
dot
Caption: Proposed reaction of MDF with a primary amine.
Comparison with Alternative Probes
A thorough assessment of MDF's utility requires a comparison with established reagents for primary amine detection.
| Feature | This compound (MDF) | Fluorescamine | o-Phthalaldehyde (OPA) | Ninhydrin |
| Reactive Group | Primary & Secondary Amines | Primary Amines | Primary Amines | Primary & Secondary Amines, Ammonia |
| Detection Method | Fluorescence | Fluorescence | Fluorescence | Colorimetry/Spectrophotometry |
| Specificity for Primary Amines | Forms fluorescent products with primary amines; reaction with secondary amines also occurs, but comparative fluorescence is not well-documented. | High: Reacts with primary amines to form fluorescent products; reaction with secondary amines yields non-fluorescent products. | High: Reacts with primary amines in the presence of a thiol to form fluorescent products. | Moderate: Reacts with primary amines to form a purple product (λmax ~570 nm) and with secondary amines to form a yellow product (λmax ~440 nm). |
| Quantum Yield (Φ) | Not reported for primary amine adduct. | ~0.23 (with butylamine) | Not explicitly reported, but noted for high sensitivity. | Not applicable (colorimetric). |
| Advantages | Potential for fluorescent detection of both primary and secondary amines. | "Mix-and-read" assay, low background fluorescence as the reagent itself is non-fluorescent. | High sensitivity (picomole range), more sensitive than fluorescamine and ninhydrin. | Can distinguish between primary and secondary amines based on the color of the product. |
| Disadvantages | Lack of clear data on specificity for primary amines in terms of fluorescence intensity. Quantum yield is not readily available. | The fluorescent product can be unstable. | Requires a thiol co-reagent. | Requires heating; less sensitive than fluorescent methods. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application of these reagents.
Protocol for Primary Amine Detection with MDF
A standardized, validated protocol for the specific quantification of primary amines using MDF is not well-documented in the available literature. However, a general procedure can be inferred from related studies:
-
Reagent Preparation: Prepare a stock solution of MDF in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Dissolve the amine-containing sample in a buffer solution at an alkaline pH (e.g., pH 9-10).
-
Reaction: Add the MDF stock solution to the sample solution.
-
Incubation: Allow the reaction to proceed at a specified temperature and for a set duration.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex ~380-390 nm, λem ~480-490 nm).
-
Quantification: Use a standard curve of a known primary amine to quantify the amount in the sample.
dot
Caption: General experimental workflow for amine detection.
Conclusion
This compound (MDF) is a fluorogenic reagent that holds promise for the detection of primary amines. However, a critical gap in the currently available scientific literature is the lack of quantitative data directly comparing its fluorescent response to primary versus secondary amines. This information is essential to definitively assess its specificity.
For researchers requiring high specificity for primary amines, fluorescamine and o-phthalaldehyde (OPA) currently represent more well-characterized and validated alternatives. Fluorescamine offers the advantage of a "mix-and-read" protocol with low background, while OPA provides superior sensitivity. Ninhydrin, a colorimetric reagent, allows for the distinction between primary and secondary amines through different absorption maxima, albeit with lower sensitivity than the fluorescent methods.
Further experimental validation is required to establish the quantitative specificity of MDF for primary amines and to determine its quantum yield. Such data will enable a more definitive placement of MDF within the toolkit of reagents for amine analysis and will be crucial for its broader adoption in research and drug development.
References
A Comparative Guide to the Photostability of MDPF and Cyanine Dyes in Fluorescence Microscopy
For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, the choice of a fluorescent probe is a critical determinant of experimental success. Among the essential properties of a fluorophore, photostability—its resistance to light-induced degradation—is paramount for applications requiring prolonged or intense illumination. This guide offers a comparative analysis of the photostability of 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), a reagent for derivatizing primary and secondary amines, and the widely used cyanine (Cy) dyes, such as Cy3, Cy5, and Cy7.
This comparison synthesizes available data to highlight the key photophysical characteristics of these dye classes. It is important to note that direct, side-by-side quantitative photostability comparisons under identical experimental conditions are not extensively available in the peer-reviewed literature. Therefore, the presented data is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were acquired.
Quantitative Photophysical Property Comparison
The following table summarizes key photophysical properties of MDPF (post-derivatization) and common cyanine dyes. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t1/2) are indicative of higher photostability.
| Property | MDPF (derivatized with hexylamine) | Cy3 | Cy5 | Cy7 |
| Excitation Max (nm) | ~384 | ~550 | ~649 | ~750 |
| Emission Max (nm) | ~472 | ~570 | ~670 | ~773[1] |
| Fluorescence Quantum Yield (Φf) | Data not readily available | ~0.15 - 0.3 | ~0.20 - 0.28[2] | Data varies significantly |
| Fluorescence Lifetime (τ) (ns) | Data not readily available | ~0.3[3] | ~1.0[3] | Data varies |
| Relative Photostability | Generally considered stable, but quantitative data is lacking[4] | Moderate | Moderate to Low | Generally lower than Cy5 |
| Photobleaching Quantum Yield (Φb) | Data not readily available | Varies with conditions | Varies with conditions | Varies with conditions |
Note: The photophysical properties of cyanine dyes can vary significantly depending on their chemical structure, conjugation to biomolecules, and the local microenvironment (e.g., solvent, pH, presence of antioxidants). The data for MDPF is for its adduct with a primary amine in acetonitrile.
Photobleaching Mechanisms
The irreversible loss of fluorescence, known as photobleaching, occurs through different photochemical pathways for MDPF and cyanine dyes.
Proposed Photodegradation Pathway for MDPF
While the specific photodegradation mechanism of MDPF-amine adducts is not extensively detailed in the literature, a plausible pathway for furanone-based compounds involves the formation of radical species upon photoexcitation, which can lead to the opening of the furanone ring and subsequent degradation into non-fluorescent products.
Caption: Proposed photobleaching pathway for MDPF-amine adducts.
Photobleaching Pathway for Cyanine Dyes
The photobleaching of cyanine dyes is better characterized and is known to be highly dependent on the presence of molecular oxygen. Upon excitation, the dye can transition to a long-lived triplet state, which then sensitizes the formation of highly reactive singlet oxygen. Singlet oxygen can then react with the polymethine chain of the cyanine dye, leading to its cleavage and the loss of fluorescence.[5][6]
Caption: Singlet oxygen-mediated photobleaching of cyanine dyes.
Experimental Protocol for Photostability Comparison
To directly compare the photostability of MDPF-labeled and cyanine-labeled samples under specific experimental conditions, the following protocol for measuring the photobleaching half-life (t1/2) in a confocal microscope can be adapted.
Experimental Workflow
Caption: Experimental workflow for comparing fluorophore photostability.
Detailed Methodology
-
Sample Preparation:
-
Prepare solutions of the fluorophore-conjugated molecules (e.g., proteins labeled with MDPF or a cyanine dye) at a standardized concentration in an appropriate buffer (e.g., PBS).
-
Mount the samples on microscope slides. For cellular imaging, prepare cells labeled with the respective dyes according to standard protocols.
-
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with the appropriate laser lines and emission filters for each dye.
-
Select a high-magnification objective (e.g., 60x or 100x oil immersion).
-
For a fair comparison, ensure that the initial fluorescence intensities of the different samples are comparable by adjusting the detector gain or initial laser power. However, for the photobleaching time-lapse, the laser power must be kept constant for all samples.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent sample.
-
Set up a time-lapse acquisition with continuous illumination. The interval between frames should be short enough to accurately capture the fluorescence decay.
-
Use the same laser power, exposure time, and other imaging parameters for all samples being compared.
-
Acquire a series of images until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Subtract the background fluorescence from each measurement.
-
Normalize the background-corrected intensity values to the initial intensity at time t=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer t1/2 indicates greater photostability.
-
Conclusion and Recommendations
The selection of a fluorescent dye for microscopy is a trade-off between various factors, including brightness, spectral properties, and photostability.
-
Cyanine Dyes (Cy3, Cy5, Cy7): This class of dyes offers a broad range of spectral properties, making them suitable for multicolor imaging. However, their photostability can be a limiting factor, particularly for the longer-wavelength dyes like Cy7. The photobleaching of cyanine dyes is often mediated by singlet oxygen, and their stability can be improved by using antifade mounting media containing oxygen scavengers.
-
MDPF: As a derivatizing agent, MDPF provides a convenient method for labeling primary and secondary amines on biomolecules. While qualitative reports suggest good stability, the lack of quantitative photostability data makes direct comparison challenging. Its excitation and emission in the blue-green region of the spectrum may also overlap with cellular autofluorescence.
For researchers and drug development professionals, the optimal choice of dye will depend on the specific requirements of the experiment. For applications demanding long-term imaging or high-intensity illumination, it is crucial to experimentally validate the photostability of the chosen fluorophore under the intended imaging conditions. The provided protocol offers a framework for conducting such a direct comparison, enabling an informed decision based on empirical data.
References
- 1. graphviz.org [graphviz.org]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nucleophilic Reactivity Profile of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF)
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
2-Methoxy-2,4-diphenylfuran-3-one (MDPF) is a widely recognized fluorogenic reagent valued for its ability to react with primary amines to yield highly fluorescent pyrrolinone derivatives. This property has led to its extensive use in the sensitive detection and quantification of primary amine-containing biomolecules, such as amino acids and proteins. However, a comprehensive understanding of its cross-reactivity with other biological nucleophiles is crucial for its effective and specific application in complex biological systems. This guide provides a comparative analysis of MDPF's reactivity with various nucleophiles, supported by available experimental data and detailed methodologies to aid researchers in designing robust assays and interpreting their results with precision.
Reactivity with Primary Amines: The Foundation of MDPF's Utility
The reaction between MDPF and a primary amine is a cornerstone of its application as a fluorescent probe. The process involves a nucleophilic attack by the primary amine on the furanone ring of the non-fluorescent MDPF molecule. This initial reaction is followed by a rearrangement to form a stable and highly fluorescent pyrrolinone product.[1] The reaction is known to be significantly faster than the competing hydrolysis reaction, especially at alkaline pH where the amine is more nucleophilic.[1]
While specific kinetic data for a wide range of primary amines is not extensively tabulated in a single source, the reaction is generally considered rapid and efficient for the derivatization of various primary amine-containing biomolecules, including proteins.[1] The fluorescence quantum yield of the resulting adducts is a critical parameter for assay sensitivity, and while it can vary depending on the specific amine and the local environment, the formation of the fluorescent product is a reliable indicator of the presence of primary amines.
Cross-Reactivity with Other Nucleophiles: A Deeper Look into Specificity
While MDPF is highly reactive towards primary amines, its interaction with other nucleophiles present in biological milieu warrants careful consideration to avoid potential off-target reactions and ensure assay specificity.
Secondary Amines
MDPF also reacts with secondary amines to produce fluorescent products.[1] However, the kinetics and efficiency of this reaction compared to that with primary amines are crucial for distinguishing between these two amine classes. While detailed comparative kinetic studies are not abundant in the literature, the general understanding is that the reaction with primary amines is typically more favorable. The steric hindrance around the nitrogen atom in secondary amines can influence the reaction rate.
Thiols
Thiols are another important class of nucleophiles present in biological systems, most notably in the form of cysteine residues in proteins. The potential for cross-reactivity of MDPF with thiols is a key consideration for its use in proteomics and other biological applications. While the reaction with primary amines is generally favored, the possibility of a slower reaction with thiols cannot be entirely dismissed without specific experimental validation. The relative nucleophilicity of thiols versus amines is pH-dependent, which can further influence the reaction landscape.
Water (Hydrolysis)
A competing, non-productive reaction for MDPF is hydrolysis, where water acts as a nucleophile, leading to the formation of a non-fluorescent 2-hydroxy-furanone.[1] The rate of this hydrolysis is pH-dependent and needs to be minimized to ensure efficient labeling of the target amine.[1] Fortunately, the rate of aminolysis is significantly faster than hydrolysis, particularly under alkaline conditions that favor the deprotonated, more nucleophilic form of the amine.[1]
Other Nucleophiles
The reactivity of MDPF with other potential nucleophiles such as the side chains of other amino acids (e.g., histidine, lysine) has not been extensively documented in comparative studies. Researchers should be mindful of the potential for low-level cross-reactivity, especially when working with complex biological samples containing a high concentration of various nucleophilic species.
Comparative Data Summary
Due to the limited availability of comprehensive, directly comparable quantitative data in the literature, a detailed table of reaction rates and quantum yields for MDPF with a wide array of nucleophiles under standardized conditions cannot be definitively compiled at this time. The following table summarizes the qualitative and semi-quantitative understanding of MDPF's reactivity profile based on the available information.
| Nucleophile Class | General Reactivity with MDPF | Product | Fluorescence | Key Considerations |
| Primary Amines | High | Pyrrolinone derivative | Strong | The primary target for MDPF labeling. Reaction is rapid and efficient, especially at alkaline pH. |
| Secondary Amines | Moderate to Low | Fluorescent adduct | Moderate | Reaction is generally slower than with primary amines. Steric hindrance can play a significant role. |
| Thiols | Low to Negligible | Largely uncharacterized | Weak to None | Potential for slow side reactions exists, especially at physiological pH where thiols can be partially deprotonated. |
| Water (Hydrolysis) | Low | 2-hydroxy-furanone | None | A competing reaction that is minimized at alkaline pH and by using a sufficiently high concentration of the target amine. |
| Other Amino Acid Side Chains | Very Low to Negligible | Largely uncharacterized | Unlikely | Generally considered non-reactive under typical labeling conditions, but should be considered in complex mixtures. |
Experimental Protocols
To facilitate further research and allow for direct comparison of MDPF's reactivity with various nucleophiles, the following general experimental protocols are provided.
General Protocol for Assessing MDPF Reactivity with a Nucleophile
This protocol outlines a general method for determining the reaction kinetics and fluorescence properties of MDPF with a given nucleophile.
Materials:
-
This compound (MDPF) stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Nucleophile of interest (e.g., primary amine, secondary amine, thiol-containing compound) stock solution in an appropriate buffer.
-
Reaction buffer (e.g., borate buffer, phosphate buffer) at the desired pH.
-
Fluorometer for fluorescence measurements.
-
UV-Vis spectrophotometer for concentration determination.
Procedure:
-
Preparation of Reaction Mixtures:
-
In a cuvette, add the reaction buffer.
-
Add the nucleophile stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the MDPF stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent from the MDPF stock should be kept low to minimize its effect on the reaction.
-
-
Kinetic Measurements:
-
Immediately after adding MDPF, start monitoring the fluorescence intensity at the emission maximum of the expected fluorescent product over time. The excitation wavelength should be set to the absorption maximum of the product.
-
Record data at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).
-
The observed rate constant (k_obs) can be determined by fitting the fluorescence intensity versus time data to a first-order or pseudo-first-order kinetic model.
-
-
Fluorescence Quantum Yield Determination:
-
After the reaction is complete, measure the absorbance of the reaction mixture at the excitation wavelength.
-
Measure the fluorescence emission spectrum of the product.
-
The fluorescence quantum yield (Φ) can be calculated relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Workflow for Comparative Analysis:
Figure 1. A generalized workflow for the comparative analysis of MDPF reactivity with various nucleophiles.
Signaling Pathway and Reaction Mechanism
The fundamental reaction of MDPF with a primary amine can be visualized as a multi-step process leading to the formation of the fluorescent product.
Figure 2. Reaction pathway of MDPF with a primary amine leading to a fluorescent product, and the competing hydrolysis reaction.
Conclusion
This compound remains a powerful tool for the fluorescent labeling of primary amines. Its high reactivity and the fluorescent nature of its adducts make it suitable for a variety of applications in biochemistry and cell biology. However, for precise and quantitative studies, a thorough understanding of its cross-reactivity profile is essential. This guide highlights the current knowledge and provides a framework for researchers to systematically evaluate the reactivity of MDPF with a broader range of nucleophiles. Further quantitative studies are needed to build a comprehensive database of kinetic and photophysical parameters, which will undoubtedly enhance the utility and specificity of this valuable fluorogenic probe.
References
A Comparative Guide to Determining the Labeling Efficiency of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF) on Proteins
For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is fundamental for a multitude of applications, from immunoassays to cellular imaging. This guide provides a comprehensive overview of determining the labeling efficiency of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF), a fluorescent reagent that reacts with primary amines. We will objectively compare its performance with other common amine-reactive labeling agents, supported by established experimental methodologies.
Introduction to Amine-Reactive Fluorescent Dyes
Fluorescent labeling of proteins is a cornerstone of modern biological research. Amine-reactive dyes are a popular class of reagents for this purpose, as they readily react with the primary amino groups of lysine residues and the N-terminus of proteins, forming stable covalent bonds. This guide focuses on MDPF and provides a comparative context with other widely used amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) esters and isothiocyanates.
This compound (MDPF) is a fluorogenic reagent, meaning it is essentially non-fluorescent until it reacts with a primary amine to form a highly fluorescent pyrrolinone derivative. This property is advantageous as it can reduce background fluorescence from unreacted dye.
Common Alternatives include dyes like Fluorescein isothiocyanate (FITC) and various NHS-esters of fluorophores (e.g., Alexa Fluor™ dyes, DyLight™ dyes). These reagents are well-characterized and widely used in various bio-conjugation applications.
Quantitative Performance Comparison
The efficiency of a fluorescent label is determined by several factors, including its reactivity, the stability of the resulting conjugate, and its photophysical properties. The "Degree of Labeling" (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a key metric for labeling efficiency.
| Feature | This compound (MDPF) | Fluorescein Isothiocyanate (FITC) | Representative NHS-Ester Dye (Alexa Fluor™ 488 NHS Ester) |
| Reactive Group | Furanone | Isothiocyanate | N-hydroxysuccinimide ester |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |
| Excitation Max (λex) | ~385 nm | ~494 nm | ~495 nm |
| Emission Max (λem) | ~475 nm | ~518 nm | ~519 nm |
| **Molar Extinction Coefficient (ε) of Conjugate (M⁻¹cm⁻¹) ** | Data not available | ~68,000 | ~73,000 |
| Quantum Yield (Φ) of Conjugate | Data not available | ~0.36 | ~0.92 |
| 280 nm Correction Factor (CF₂₈₀) | Data not available | ~0.30 | ~0.11 |
Experimental Protocols
1. General Protein Labeling with Amine-Reactive Dyes
This protocol provides a general framework for labeling proteins with MDPF, FITC, or an NHS-ester dye. For a direct comparison, the protein, buffer, and protein concentration should be kept consistent across all labeling reactions.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.
-
This compound (MDPF)
-
Fluorescein isothiocyanate (FITC) or an NHS-ester fluorescent dye.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis cassette.
-
Spectrophotometer.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
For a comparative study, a typical starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.
-
Slowly add the dye stock solution to the protein solution while gently stirring.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and reaction byproducts using a gel filtration column or dialysis. The first colored fraction to elute from the column will be the labeled protein.
2. Determining the Degree of Labeling (DOL)
The DOL is calculated using spectrophotometric measurements.[1][2][3]
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M⁻¹cm⁻¹).
-
-
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: Reaction mechanism of MDPF with a primary amine on a protein.
Caption: Experimental workflow for protein labeling and determination of DOL.
Conclusion
This compound offers a fluorogenic approach to labeling primary amines on proteins, which can be advantageous in minimizing background fluorescence. However, for a comprehensive evaluation of its labeling efficiency compared to established dyes like FITC and NHS-esters, the determination of its specific photophysical parameters upon conjugation is essential. The protocols outlined in this guide provide a framework for conducting such a comparative analysis. Researchers are encouraged to empirically determine the optimal labeling conditions for their specific protein and application to ensure robust and reproducible results.
References
A Comparative Guide to Alternatives for 2-Methoxy-2,4-diphenylfuran-3-one in Singlet Oxygen Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of singlet oxygen (¹O₂) is paramount. 2-Methoxy-2,4-diphenylfuran-3-one (MDFP) has been a notable reagent in this field. This guide provides a comprehensive comparison of viable alternatives to MDFP, presenting their performance data, detailed experimental protocols for their evaluation, and visual representations of their reaction mechanisms.
Singlet oxygen, a highly reactive oxygen species, plays a crucial role in various biological and chemical processes, including photodynamic therapy, cellular signaling, and material degradation. The selection of an appropriate probe for its detection is therefore a critical step in experimental design. This guide explores a range of fluorescent and colorimetric probes that serve as effective alternatives to MDFP.
Comparative Performance of Singlet Oxygen Probes
The efficacy of a singlet oxygen probe is determined by several key parameters, including its reaction rate constant with singlet oxygen (k_q), the quantum yield of the reaction (Φ_rxn), and its photophysical properties such as excitation and emission wavelengths. An ideal probe should exhibit high selectivity and sensitivity towards singlet oxygen over other reactive oxygen species. The following table summarizes the quantitative data for MDFP and its leading alternatives.
| Probe | Type | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Reaction Rate Constant (k_q) (M⁻¹s⁻¹) | Notes |
| This compound (MDFP) | Fluorogenic | ~380 | ~480 | Data not readily available | Reacts with ¹O₂ to form a fluorescent product. |
| 1,3-Diphenylisobenzofuran (DPBF) | Fluorescent Quenching | ~410 | ~455 | ~8 x 10⁸ (in CCl₄) | Highly reactive, but can be susceptible to photobleaching and reaction with other ROS. |
| Singlet Oxygen Sensor Green (SOSG) | Fluorogenic | ~504 | ~525 | ~1.5 x 10⁸ (in MeOH/H₂O) | High selectivity for ¹O₂. Can be prone to self-sensitization. |
| Anthracene Derivatives (e.g., 9,10-dimethylanthracene) | Fluorescent Quenching | ~380 | ~420 | ~7 x 10⁷ (in CCl₄) | Stable and commercially available in various forms. |
| Rhodamine-based Probes | Fluorogenic | Varies (typically >500) | Varies (typically >520) | Varies | Offer red-shifted spectra, minimizing background fluorescence. |
Experimental Protocols for Comparative Evaluation
To ensure an objective comparison of different singlet oxygen probes, a standardized experimental protocol is essential. The following protocol outlines a method for determining the relative singlet oxygen trapping efficiency of a test probe compared to a reference probe (e.g., DPBF).
Objective: To compare the singlet oxygen detection efficiency of a test probe against a reference probe.
Materials:
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Reference Probe (e.g., 1,3-Diphenylisobenzofuran - DPBF)
-
Test Probe (e.g., SOSG, Anthracene derivative)
-
Solvent (appropriate for all components, e.g., ethanol, acetonitrile)
-
Spectrofluorometer or UV-Vis Spectrophotometer
-
Light source with a specific wavelength for exciting the photosensitizer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the photosensitizer, reference probe, and test probe in the chosen solvent at appropriate concentrations (e.g., 1 mM). Protect these solutions from light.
-
-
Determination of Optimal Concentrations:
-
Determine the optimal working concentrations for the photosensitizer and each probe. The photosensitizer concentration should be adjusted to achieve a measurable rate of singlet oxygen generation without causing rapid photobleaching of the probes. The probe concentration should provide a strong and stable signal.
-
-
Singlet Oxygen Generation and Detection:
-
In a cuvette, mix the photosensitizer and the reference probe at their optimal working concentrations.
-
Measure the initial fluorescence or absorbance of the reference probe.
-
Irradiate the solution with the light source at the excitation wavelength of the photosensitizer for a defined period (e.g., 30 seconds).
-
Immediately after irradiation, measure the fluorescence or absorbance of the reference probe again.
-
Repeat the irradiation and measurement steps for several time intervals to obtain a kinetic profile of the probe's signal change.
-
-
Comparative Measurement with Test Probe:
-
Repeat step 3 using the test probe instead of the reference probe, keeping all other conditions (photosensitizer concentration, light intensity, irradiation time) identical.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or absorbance of each probe as a function of irradiation time.
-
Calculate the initial rate of signal change for both the reference and test probes.
-
The relative efficiency of the test probe can be determined by comparing its initial rate of signal change to that of the reference probe.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the reaction mechanism of a probe with singlet oxygen is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the signaling pathways of common singlet oxygen probes and a typical experimental workflow.
Caption: Reaction of furan-based probes with singlet oxygen.
Caption: Reaction of anthracene-based probes with singlet oxygen.
Caption: Workflow for comparing singlet oxygen probes.
Conclusion
While this compound is a useful tool for singlet oxygen detection, a variety of effective alternatives are available to researchers. The choice of the most suitable probe will depend on the specific experimental requirements, including the desired sensitivity, selectivity, and the spectral window of interest. Probes such as 1,3-diphenylisobenzofuran offer high reactivity, while Singlet Oxygen Sensor Green provides excellent selectivity. Anthracene and rhodamine-based derivatives offer advantages in terms of photostability and spectral properties. By utilizing the provided comparative data and experimental protocols, researchers can make an informed decision to select the optimal probe for their studies, ensuring accurate and reliable detection of singlet oxygen.
A Comparative Analysis of Fluorescent Probes for the Detection of Hydroxyl Radicals: MDPF vs. Other Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. Among the most reactive and damaging ROS is the hydroxyl radical (•OH). Its high reactivity and short lifespan make direct measurement challenging, necessitating the use of sensitive and selective fluorescent probes. This guide provides a comparative analysis of the sensitivity of 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) and other common fluorescent probes, namely Aminophenyl fluorescein (APF) and Hydroxyphenyl fluorescein (HPF), for the detection of hydroxyl radicals.
This comparison focuses on key performance indicators, including quantum yield and molar extinction coefficient, to provide a quantitative assessment of their sensitivity. Detailed experimental protocols and the underlying signaling pathways are also presented to aid in the selection and application of the most suitable probe for specific research needs.
Performance Comparison of Fluorescent Probes
The sensitivity of a fluorescent probe is intrinsically linked to its photophysical properties, primarily its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescent light. A higher value for both parameters generally indicates a brighter, more sensitive probe.
| Probe | Target Analyte | Fluorescent Product | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| MDPF | Hydroxyl Radical (•OH) | Pyrrolinone Derivative | Data not available | Data not available | Data not available |
| APF | Hydroxyl Radical (•OH), Peroxynitrite (ONOO-), Hypochlorite (OCl-)[1][2] | Fluorescein | ~70,000 - 92,300[3] | ~0.79 - 0.97[3] | ~55,300 - 89,531 |
| HPF | Hydroxyl Radical (•OH), Peroxynitrite (ONOO-)[2] | Fluorescein | ~70,000 - 92,300[3] | ~0.79 - 0.97[3] | ~55,300 - 89,531 |
Signaling Pathways and Detection Mechanisms
The interaction of each fluorescent probe with hydroxyl radicals triggers a specific chemical reaction that results in a fluorescent product. Understanding these mechanisms is key to interpreting experimental results accurately.
MDPF Detection Mechanism
The precise mechanism of MDPF's reaction with hydroxyl radicals to produce a fluorescent species is not well-documented in the available literature. However, it is known that MDPF reacts with primary amino groups to form a highly fluorescent pyrrolinone derivative. It is hypothesized that the hydroxyl radical may initiate a similar ring-opening and rearrangement cascade, leading to the formation of a fluorescent pyrrolinone-type product.
APF and HPF Detection Mechanism
Both APF and HPF are derivatives of fluorescein and share a similar detection mechanism. In their native state, these probes are non-fluorescent. The presence of highly reactive oxygen species, such as the hydroxyl radical, leads to the oxidation of the probe, resulting in the formation of the highly fluorescent molecule, fluorescein.[2]
Experimental Protocols
To ensure a rigorous and objective comparison of the sensitivity of these fluorescent probes, a standardized experimental workflow is essential. The following protocols outline the key steps for generating hydroxyl radicals and measuring the subsequent fluorescence response.
Experimental Workflow for Comparative Analysis
This workflow provides a side-by-side comparison of MDPF, APF, and HPF for the detection of hydroxyl radicals generated in vitro.
Detailed Methodologies
1. Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard phosphate buffer solution to maintain a physiological pH during the experiment.
-
Probe Stock Solutions (1 mM): Dissolve MDPF, APF, and HPF in dimethyl sulfoxide (DMSO) to prepare 1 mM stock solutions. Store these solutions at -20°C, protected from light.
-
Ferrous Sulfate (FeSO₄) Solution (10 mM): Prepare a fresh solution of ferrous sulfate in deionized water.
-
Hydrogen Peroxide (H₂O₂) Solution (100 mM): Prepare a fresh solution of hydrogen peroxide in deionized water.
2. Generation of Hydroxyl Radicals (Fenton Reaction):
-
In a microplate or cuvette, add the following reagents in order:
-
Phosphate buffer
-
The respective fluorescent probe (final concentration of 10 µM)
-
Ferrous sulfate solution (final concentration of 100 µM)
-
-
Initiate the reaction by adding hydrogen peroxide (final concentration of 1 mM).
3. Fluorescence Measurement:
-
Immediately after the addition of H₂O₂, measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence spectrophotometer or microplate reader.
-
Excitation/Emission Wavelengths:
-
MDPF (Pyrrolinone Product): While the exact wavelengths for the hydroxyl radical product are not defined, based on its reaction with amino groups, excitation is expected in the range of 370-390 nm and emission around 470-490 nm. These should be optimized experimentally.
-
APF/HPF (Fluorescein): Excitation at ~490 nm and emission at ~515 nm.[2]
-
4. Data Analysis:
-
For each probe, subtract the initial fluorescence reading (time zero) from subsequent readings to determine the change in fluorescence intensity (ΔF).
-
Plot ΔF against time for each probe to compare their reaction kinetics and the magnitude of the fluorescence response.
-
The probe exhibiting the largest and most rapid increase in fluorescence intensity is considered the most sensitive under these experimental conditions.
5. Determination of Quantum Yield (Relative Method):
The quantum yield of the fluorescent product of the MDPF-hydroxyl radical reaction can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate or fluorescein).
-
Prepare a series of solutions of the reference standard and the MDPF reaction product at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
6. Determination of Molar Extinction Coefficient:
The molar extinction coefficient of the fluorescent product can be determined using the Beer-Lambert law (A = εcl).
-
Prepare a solution of the purified fluorescent product of the MDPF-hydroxyl radical reaction of a known concentration (c).
-
Measure the absorbance (A) of the solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
The path length (l) of the cuvette is typically 1 cm.
-
The molar extinction coefficient (ε) can be calculated as:
ε = A / (c × l)
Conclusion
While APF and HPF are well-characterized probes for the detection of hydroxyl radicals, with their fluorescent product (fluorescein) having a high quantum yield and molar extinction coefficient, the quantitative sensitivity of MDPF for hydroxyl radical detection remains to be fully elucidated. The experimental protocols provided in this guide offer a framework for conducting a direct comparative analysis. Further research is needed to determine the photophysical properties of the fluorescent product formed from the reaction of MDPF with hydroxyl radicals to enable a comprehensive quantitative comparison. The choice of probe will ultimately depend on the specific experimental requirements, including the desired sensitivity, selectivity, and the presence of other reactive oxygen species.
References
Safety Operating Guide
Safe Disposal of 2-Methoxy-2,4-diphenylfuran-3-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-2,4-diphenylfuran-3-one (also known as MDPF). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.
Hazard Classifications:
-
Skin Irritant (Category 2): Causes skin irritation.
-
Eye Irritant (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment (PPE):
-
N95 (US) dust mask
-
Eyeshields
-
Gloves
II. Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₃ |
| Molecular Weight | 266.29 g/mol |
| Form | Solid |
| Assay | ≥98.0% (HPLC) |
| Storage Temperature | 2-8°C |
| Storage Class | 11 - Combustible Solids |
| Water Solubility | No information available |
| Flash Point | Not applicable |
III. Disposal Procedures
Due to its hazardous nature, this compound must be disposed of as hazardous chemical waste.[1][2] Disposal into regular trash or down the sanitary sewer is not permitted.[1][3] The following step-by-step protocol outlines the proper disposal process.
Step 1: Waste Identification and Segregation
-
Treat all this compound, including contaminated materials (e.g., gloves, absorbent paper, glassware), as hazardous waste.[4][5]
-
Store this waste separately from incompatible materials to prevent dangerous reactions.[2][6] Consult your institution's chemical segregation chart for specific guidance.[6]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[2][4] Do not use containers with corks or parafilm as the primary seal.[4]
-
Labeling: As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1][5] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][2]
-
For mixtures, list all chemical components and their approximate percentages.[1]
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator.[1]
-
The specific location (building and room number) where the waste was generated.[1]
-
Check marks for the appropriate hazard pictograms (e.g., irritant).[1]
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[6]
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[4] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[4]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.[1][2]
-
Do not exceed the storage time or quantity limits set by your institution and regulatory agencies (e.g., hazardous waste must often be collected within 90 days).[4]
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][5]
-
After triple-rinsing and air-drying in a ventilated area (such as a chemical fume hood), the container can be disposed of in the regular laboratory trash or recycling, provided all hazardous markings have been removed or defaced.[5][6]
IV. Experimental Protocols for Deactivation
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Any chemical treatment of waste must be considered part of an experimental procedure and may require specific regulatory approval.[7] Therefore, it is mandatory to dispose of this chemical through your institution's hazardous waste management program.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-Methoxy-2,4-diphenylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxy-2,4-diphenylfuran-3-one (MDPF), a fluorescent reagent used for derivatizing primary and secondary amines in proteins. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory tract irritation (H335).
The toxicological properties of many furanone derivatives have not been exhaustively studied, and it is prudent to handle them with caution.[1] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and solid particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2][3] | Prevents skin contact which can cause irritation. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is standard.[2] | Protects skin from accidental contact and contamination. |
| Respiratory Protection | A dust mask type N95 (US) or equivalent is recommended, especially when handling the solid form where dust may be generated. | Minimizes inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is the first and most critical step to ensure safety.
-
Engineering Controls :
-
Pre-Handling Checks :
-
Inspect all PPE for integrity before use.[2]
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the appropriate waste container.
-
-
Handling the Compound :
-
Storage :
Disposal Plan: Step-by-Step Protocol
Disposal of this compound and its waste must be managed by a licensed professional waste disposal service.[1] Do not dispose of this chemical in household trash or into the sewage system.[1]
-
Waste Segregation and Collection :
-
Collect all waste materials, including residues, empty containers, and contaminated items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[1][4]
-
Ensure the waste container is suitable for chemical waste, kept closed, and not filled beyond 90% of its capacity.[1]
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Spill Management :
-
In the event of a small spill, ventilate the area.[1]
-
Absorb the spill with an inert, dry material (e.g., sand or earth) and place it into the designated hazardous waste container.[1]
-
For larger spills, prevent further leakage if it is safe to do so and contact your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Final Disposal :
Workflow and Safety Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
